Product packaging for 1,2-Bis(chloroacetoxy)ethane(Cat. No.:CAS No. 6941-69-1)

1,2-Bis(chloroacetoxy)ethane

Cat. No.: B1266265
CAS No.: 6941-69-1
M. Wt: 215.03 g/mol
InChI Key: HIIBHBNRMVLLKH-UHFFFAOYSA-N
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Description

1,2-Bis(chloroacetoxy)ethane is a useful research compound. Its molecular formula is C6H8Cl2O4 and its molecular weight is 215.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Cl2O4 B1266265 1,2-Bis(chloroacetoxy)ethane CAS No. 6941-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroacetyl)oxyethyl 2-chloroacetate
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InChI

InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2
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InChI Key

HIIBHBNRMVLLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCl)OC(=O)CCl
Source PubChem
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Molecular Formula

C6H8Cl2O4
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Related CAS

56867-89-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroacetyl)-ω-[(2-chloroacetyl)oxy]-
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DSSTOX Substance ID

DTXSID90219568
Record name Ethylene bis(chloroacetate)
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Molecular Weight

215.03 g/mol
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CAS No.

6941-69-1
Record name Acetic acid, 2-chloro-, 1,1′-(1,2-ethanediyl) ester
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Record name Ethylene bis(chloroacetate)
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Record name 1,2-Bis(chloroacetoxy)ethane
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(chloroacetoxy)ethane (CAS Number: 6941-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1,2-Bis(chloroacetoxy)ethane (CAS No. 6941-69-1), a bifunctional molecule with significant potential in polymer chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling, synthesis, and applications, with a particular focus on its role as a cross-linking agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

This compound is a diester of ethylene glycol and chloroacetic acid. Its bifunctional nature, possessing two reactive chloroacetyl groups, makes it a valuable intermediate and building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 6941-69-1[1][2]
IUPAC Name 2-[(2-chloroacetyl)oxy]ethyl chloroacetate[3]
Synonyms Ethylene Glycol Bis(monochloroacetate), Ethylene Glycol Dichloroacetate, Acetic acid, chloro-, 1,2-ethanediyl ester[1]
Molecular Formula C₆H₈Cl₂O₄[1]
Molecular Weight 215.03 g/mol [1]
InChI Key HIIBHBNRMVLLKH-UHFFFAOYSA-N[3]
Canonical SMILES C(COC(=O)CCl)OC(=O)CCl[4]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to almost white powder or lump
Melting Point 40.0 to 45.0 °C
Boiling Point 158 °C at 8 mmHg
Solubility No data available for water; expected to be soluble in many organic solvents.
Purity >98.0% (GC)

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show two singlets. One for the four protons of the ethylene glycol backbone and another for the four protons of the two chloroacetyl groups.

  • ¹³C NMR: The spectrum should display three distinct signals: one for the carbon of the ethylene glycol backbone, one for the carbonyl carbon of the ester group, and one for the carbon of the chloroacetyl group.

  • IR Spectroscopy: Key absorption bands are anticipated for the C=O (ester) stretching vibration (typically around 1750 cm⁻¹), C-O (ester) stretching, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of chloroacetyl groups and cleavage of the ester bonds.

Synthesis

A plausible and common method for the synthesis of this compound is the esterification of ethylene glycol with chloroacetic acid or its more reactive derivatives, such as chloroacetyl chloride.

General Experimental Protocol: Esterification of Ethylene Glycol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethylene glycol

  • Chloroacetyl chloride (2 equivalents)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine) (2 equivalents)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol and the tertiary amine base in the anhydrous solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

  • Separate the organic layer and wash it sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G EthyleneGlycol Ethylene Glycol ReactionMixture Reaction Mixture EthyleneGlycol->ReactionMixture ChloroacetylChloride Chloroacetyl Chloride (2 eq.) ChloroacetylChloride->ReactionMixture Base Tertiary Amine Base (e.g., Triethylamine) Base->ReactionMixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionMixture Product This compound ReactionMixture->Product Esterification

Caption: Synthesis of this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the two chloroacetyl groups. The chlorine atoms are susceptible to nucleophilic substitution by a wide range of nucleophiles, making this molecule an effective bifunctional cross-linking agent.

Cross-linking Agent in Polymer Chemistry

This compound is utilized as a cross-linking agent in the synthesis of polymers, resins, and adhesives. By reacting with functional groups on polymer chains (such as amines or thiols), it forms stable covalent bridges, which enhances the mechanical strength, thermal stability, and solvent resistance of the resulting materials. It is also employed in the textile industry to improve the dimensional stability and wrinkle resistance of fabrics.

G PolymerA Polymer Chain with -NH2 or -SH groups CrosslinkedPolymer Cross-linked Polymer Network PolymerA->CrosslinkedPolymer PolymerB Polymer Chain with -NH2 or -SH groups PolymerB->CrosslinkedPolymer Crosslinker This compound Crosslinker->CrosslinkedPolymer Forms Covalent Bridges

Caption: Cross-linking of polymer chains.

Potential Applications in Drug Development

The ability of this compound to act as a cross-linker opens up potential applications in drug delivery systems. Specifically, it can be used to prepare cross-linked hydrogels. These three-dimensional polymer networks can encapsulate therapeutic agents and control their release. The properties of the hydrogel, such as swelling behavior and degradation rate, can be tuned by adjusting the degree of cross-linking, which in turn influences the drug release profile. While specific examples utilizing this compound in drug-eluting hydrogels are not prevalent in the literature, its fundamental properties make it a candidate for such applications.

Safety and Handling

Table 3: Hazard Information

Hazard StatementClassification
OSHA Haz Com 2012 / WHMIS 2015 Not classifiable[1]
Hazard Statements (Sigma-Aldrich) H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]

Note: There is a discrepancy in the hazard classification between different suppliers. It is recommended to handle this chemical with appropriate personal protective equipment.

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dark, and dry place.

  • Store away from incompatible materials such as oxidizing agents.[1]

Hazardous Decomposition Products:

  • Combustion may produce carbon monoxide, carbon dioxide, and highly toxic hydrogen chloride gas.[1]

Conclusion

This compound is a versatile bifunctional molecule with established applications as a cross-linking agent in polymer and materials science. Its potential use in the development of drug delivery systems, particularly in the formation of hydrogels, warrants further investigation. This technical guide provides a summary of the currently available information to aid researchers and professionals in exploring the applications of this compound. Further research is needed to fully characterize its spectroscopic properties and to explore its full potential in pharmaceutical and biomedical applications.

References

Physical and chemical properties of 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Bis(chloroacetoxy)ethane. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of the compound's properties, presented in a clear and structured format. While this guide delves into the chemical nature and synthesis of this compound, it is important to note that a thorough search of scientific literature yielded no specific information regarding its biological activity or involvement in signaling pathways. Therefore, the mandatory visualization of such pathways could not be generated.

Chemical and Physical Properties

This compound, also known as ethylene bis(chloroacetate), is a diester of ethylene glycol and chloroacetic acid. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(chloroacetoxy)ethyl chloroacetate
CAS Number 6941-69-1[1]
Molecular Formula C₆H₈Cl₂O₄[1]
Molecular Weight 215.03 g/mol [1]
InChIKey HIIBHBNRMVLLKH-UHFFFAOYSA-N[1]
SMILES ClCC(=O)OCCOC(=O)CCl[1]

The physical properties of this compound are summarized in the following table, providing essential data for handling, storage, and experimental design.

Table 2: Physical Properties

PropertyValueReference
Melting Point 46 °C[1]
Boiling Point 284 °C[1]
Boiling Point 158°C/8mmHg[2]
Purity min 98% (GC)[3][4]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are valuable analytical techniques.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and chloroalkane functional groups.

Experimental Protocol (General):

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

Experimental Protocol (General):

  • Ionization Method: Electron ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) can be used for separation and analysis.

  • Analysis: The mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the fragments containing chlorine atoms.

Synthesis and Purification

Synthesis

A general procedure for the synthesis of this compound involves the esterification of ethylene glycol with chloroacetyl chloride or chloroacetic acid.

Experimental Protocol: Esterification of Ethylene Glycol

This protocol describes a general method for the synthesis of this compound.

  • Materials:

    • Ethylene glycol

    • Chloroacetyl chloride (2.2 equivalents)

    • Pyridine (3 equivalents)

    • Dioxane (solvent)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1 mole of ethylene glycol and 3 moles of pyridine in 500 mL of dioxane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Heat the mixture to 80 °C.

    • Slowly add 2.2 moles of chloroacetyl chloride dropwise over 2-3 hours.

    • After the addition is complete, continue to heat the reaction mixture at 80 °C for 5-6 hours.

    • Allow the mixture to cool to room temperature and remove the dioxane by distillation under reduced pressure.

    • Add ethyl acetate to the residue and stir for 30 minutes.

    • Filter the mixture to remove the pyridinium salt.

    • Wash the filtrate with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the ethyl acetate by evaporation to yield the crude product.

Purification

Purification of the crude this compound can be achieved through recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: A suitable solvent or solvent mixture should be chosen in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

This compound is a bifunctional molecule with two reactive chloroacetyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a useful cross-linking agent and an intermediate in organic synthesis. It has been used as a crosslinking agent in the production of polymers, such as resins and adhesives, to enhance their strength and durability.[5] It is also utilized in the textile industry to improve the wrinkle resistance and dimensional stability of fabrics.[5] In organic synthesis, it serves as a building block for more complex molecules.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While some related chlorinated compounds have been studied for their toxicological and carcinogenic properties, no such data was found specifically for this compound. The lack of available data in this area prevents the creation of the mandatory signaling pathway diagrams as requested. Further research is required to explore the potential biological effects and applications of this compound in drug development.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Logical Relationships and Workflows

While no biological signaling pathways could be diagrammed, the general workflow for the synthesis and analysis of this compound can be visualized.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Ethylene Glycol + Chloroacetyl Chloride Reaction Esterification Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

References

Synthesis of 1,2-Bis(chloroacetoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2-Bis(chloroacetoxy)ethane, a valuable bifunctional molecule utilized as a crosslinking agent and an intermediate in the synthesis of various specialized compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and materials science sectors.

Core Synthesis Pathway: Acylation of Ethylene Glycol

The most direct and widely employed method for the synthesis of this compound is the diacylation of ethylene glycol with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl groups of ethylene glycol act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

G cluster_reactants Reactants EthyleneGlycol Ethylene Glycol HO(CH₂)₂OH Product This compound ClCH₂C(O)O(CH₂)₂OC(O)CH₂Cl EthyleneGlycol->Product + 2 ChloroacetylChloride Chloroacetyl Chloride (2 equiv.) ClC(O)CH₂Cl ChloroacetylChloride->Product Base Base (e.g., Pyridine or Triethylamine) Byproduct 2 HCl Base->Byproduct Neutralizes caption Figure 1: Synthesis of this compound G Start Starting Materials: - Ethylene Glycol - Chloroacetyl Chloride - Pyridine - Dichloromethane Reaction Diacylation Reaction (0°C to Room Temp) Start->Reaction Workup Aqueous Workup: - Water Quench - NaHCO₃ Wash - Brine Wash Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification: - Vacuum Distillation or - Column Chromatography Drying->Purification Product Pure this compound Purification->Product caption Figure 2: Experimental Workflow

An In-depth Technical Guide to the Molecular Structure of Ethylene Glycol Dichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol bis(dichloroacetate), also known as ethane-1,2-diyl bis(2,2-dichloroacetate), is an organic molecule of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, albeit inferred, synthetic protocol. The information presented herein is intended to support research and development activities by providing a consolidated resource on this specific chemical entity.

Molecular Structure and Identification

The definitive identification of Ethylene Glycol Dichloroacetate is crucial for any scientific investigation. The compound is systematically named Ethylene glycol bis(dichloroacetate), indicating it is a diester formed from one molecule of ethylene glycol and two molecules of dichloroacetic acid.

Key Identifiers:

IdentifierValue
Chemical Name Ethylene glycol bis(dichloroacetate)
Systematic Name Ethane-1,2-diyl bis(2,2-dichloroacetate)
CAS Number 18305-12-9[1][2]
Molecular Formula C₆H₆Cl₄O₄
Molecular Weight 283.9 g/mol

The structural formula of Ethylene glycol bis(dichloroacetate) is characterized by a central ethylene bridge connecting two dichloroacetate ester groups.

Caption: 2D structure of Ethylene Glycol Dichloroacetate.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₆Cl₄O₄--INVALID-LINK--
Molecular Weight 283.9 g/mol --INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Density Data not available

It is important to note the distinction from a similar compound, Ethylene glycol bis(monochloroacetate) (CAS 6941-69-1), for which more data is sometimes available. Researchers should ensure they are referencing data for the correct dichloro- substituted molecule.

Synthesis

A detailed, experimentally verified protocol for the synthesis of Ethylene glycol bis(dichloroacetate) is not prominently published. However, based on general principles of organic chemistry, a standard esterification procedure can be proposed. The most common method for synthesizing such esters is the Fischer esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst.

Proposed Synthetic Pathway

The synthesis of Ethylene glycol bis(dichloroacetate) would involve the reaction of ethylene glycol with two equivalents of dichloroacetic acid.

G EG Ethylene Glycol Catalyst Acid Catalyst (e.g., H₂SO₄) DCAA Dichloroacetic Acid (2 equiv.) Product Ethylene Glycol Bis(dichloroacetate) Catalyst->Product Byproduct Water (2 equiv.)

Caption: Proposed synthesis of Ethylene Glycol Dichloroacetate.

Inferred Experimental Protocol

The following is a generalized, inferred protocol for the synthesis of Ethylene glycol bis(dichloroacetate). This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add ethylene glycol (1.0 equivalent) and dichloroacetic acid (2.2 equivalents). The use of a slight excess of the carboxylic acid can help drive the reaction to completion. A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, should be added to facilitate the removal of water.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-1 mol%).

  • Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of water collection.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted dichloroacetic acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure Ethylene glycol bis(dichloroacetate).

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • -CH₂- (ethylene glycol backbone): A singlet is expected for the four equivalent protons of the ethylene bridge. The chemical shift would likely be in the range of 4.0-4.5 ppm, shifted downfield from ethylene glycol itself due to the deshielding effect of the adjacent ester groups.

  • -CHCl₂ (dichloroacetate): A singlet is expected for the two equivalent protons of the dichloroacetyl groups. The chemical shift would likely be in the range of 6.0-6.5 ppm, significantly downfield due to the strong deshielding effect of the two chlorine atoms and the carbonyl group.

¹³C NMR Spectroscopy (Predicted)
  • -CH₂- (ethylene glycol backbone): A single peak is expected for the two equivalent carbons of the ethylene bridge, likely in the range of 60-70 ppm.

  • -CHCl₂ (dichloroacetate): A single peak is expected for the two equivalent dichloromethyl carbons, likely in the range of 65-75 ppm.

  • C=O (carbonyl): A single peak for the two equivalent carbonyl carbons is expected in the typical ester carbonyl region, around 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester linkage are expected in the region of 1100-1300 cm⁻¹.

  • C-Cl Stretch: Strong absorption bands for the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the ethylene and dichloromethyl groups would appear around 2900-3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 282, 284, 286, 288, and 290 would be expected, with an isotopic pattern characteristic of a molecule containing four chlorine atoms. Common fragmentation patterns would likely involve the cleavage of the ester bonds, leading to fragments corresponding to the dichloroacetyl group and the ethylene glycol dication.

Conclusion

Ethylene glycol bis(dichloroacetate) is a distinct chemical entity with a well-defined molecular structure. While detailed experimental data on its properties and synthesis are scarce in publicly accessible literature, its characteristics can be reasonably inferred from the principles of organic chemistry and data available for analogous compounds. This guide provides a foundational understanding of its molecular structure and a starting point for further experimental investigation. Researchers are encouraged to perform their own analyses to obtain precise data for their specific applications.

References

An In-depth Technical Guide to 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane, also known by its synonyms Ethylene glycol bis(monochloroacetate) and Ethylene glycol dichloroacetate, is a bifunctional organic compound with the chemical formula C₆H₈Cl₂O₄. Its structure features a central ethylene glycol core esterified with two chloroacetic acid molecules. This symmetrical diester possesses two reactive chloroacetyl groups, making it a valuable cross-linking agent and a versatile building block in organic synthesis. Its primary applications lie in polymer chemistry, where it is used to enhance the mechanical properties of resins and adhesives, and in the textile industry to improve fabric resilience. While its direct role in drug development is not extensively documented in publicly available literature, its characteristics as a cross-linker suggest potential applications in the formulation of drug delivery systems, such as hydrogels, and in the synthesis of more complex pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6941-69-1[1]
Molecular Formula C₆H₈Cl₂O₄[1]
Molecular Weight 215.03 g/mol [1]
Appearance White to Almost white powder to lump[2]
Melting Point 40.0 to 45.0 °C[2]
Boiling Point 158°C/8mmHg[3]
Purity >98.0% (GC)[2]

Synthesis

The primary method for the synthesis of this compound is the esterification of ethylene glycol with either chloroacetic acid or, more commonly, chloroacetyl chloride. The use of chloroacetyl chloride is generally preferred due to its higher reactivity, which allows for a more efficient reaction.

General Experimental Protocol: Esterification of Ethylene Glycol with Chloroacetyl Chloride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethylene glycol

  • Chloroacetyl chloride

  • A suitable non-reactive solvent (e.g., dichloromethane, chloroform)

  • A tertiary amine base (e.g., triethylamine, pyridine) to act as a hydrogen chloride scavenger

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Apparatus for reflux, extraction, and distillation/crystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve ethylene glycol in the chosen anhydrous solvent.

  • Add a stoichiometric excess (typically 2.2 equivalents) of the tertiary amine base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess (typically 2.1 equivalents) of chloroacetyl chloride dropwise from the dropping funnel while maintaining the low temperature. The addition is exothermic and will result in the formation of a precipitate (the hydrochloride salt of the amine base).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 2-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the precipitated amine hydrochloride salt.

  • Wash the filtrate with water, followed by a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining amine, and then with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

G reagents Ethylene Glycol + Chloroacetyl Chloride + Tertiary Amine Base reaction_mixture Reaction Mixture reagents->reaction_mixture Dissolution & Cooling solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction_mixture reflux Reflux (2-4h) reaction_mixture->reflux Exothermic Addition workup Aqueous Workup (Filtration, Washes) reflux->workup drying Drying of Organic Layer workup->drying purification Purification (Recrystallization/ Distillation) drying->purification product This compound purification->product G polymer1 Polymer Chain 1 with Nucleophilic Group (e.g., -OH) intermediate1 Mono-alkylation Intermediate polymer1->intermediate1 Nucleophilic Attack crosslinker This compound crosslinker->intermediate1 polymer2 Polymer Chain 2 with Nucleophilic Group (e.g., -OH) crosslinked_polymer Cross-linked Polymer Network polymer2->crosslinked_polymer intermediate1->crosslinked_polymer Second Nucleophilic Attack hcl HCl (by-product) intermediate1->hcl crosslinked_polymer->hcl

References

Spectroscopic Profile of 1,2-Bis(chloroacetoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Bis(chloroacetoxy)ethane (CAS No. 6941-69-1), a molecule of interest in various chemical and pharmaceutical applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.45s4H-O-CH₂-CH₂-O-
4.15s4HCl-CH₂-C(=O)-
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
166.8-C=O
64.0-O-CH₂-
40.6Cl-CH₂-
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
1760StrongC=O stretch (ester)
1280StrongC-O stretch (ester)
1160StrongC-O-C stretch
780StrongC-Cl stretch
2960MediumC-H stretch (aliphatic)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
214/216/218Low[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with Cl isotopes)
137/139High[M - OCH₂CCl]⁺
107/109Medium[ClCH₂COOCH₂]⁺
77/79High[ClCH₂CO]⁺
49/51High[CH₂Cl]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), was prepared. The ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a 90 MHz or a Varian A-60 instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained from a neat sample prepared as a thin liquid film between potassium bromide (KBr) or sodium chloride (NaCl) plates (capillary cell method).[1] Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used.[1] The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The molecule was ionized, typically by electron impact (EI), and the resulting fragments were separated based on their mass-to-charge ratio (m/z).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Interp_NMR Assign Chemical Shifts Determine Structure Data_NMR->Interp_NMR Interp_IR Identify Functional Groups Data_IR->Interp_IR Interp_MS Analyze Fragmentation Confirm Molecular Weight Data_MS->Interp_MS

A generalized workflow for spectroscopic analysis.

References

Solubility Profile of 1,2-Bis(chloroacetoxy)ethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(chloroacetoxy)ethane (CAS No: 6941-69-1). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a compilation of its physicochemical properties, qualitative solubility information inferred from structurally analogous compounds, and a detailed, generalized experimental protocol for solubility determination. Furthermore, this guide presents logical workflows to aid researchers in their experimental design.

Introduction

This compound is a diester of ethylene glycol and chloroacetic acid. Its molecular structure, containing both polar ester groups and nonpolar hydrocarbon portions, suggests a nuanced solubility profile in various organic solvents. Understanding this solubility is critical for its application in synthesis, purification, formulation, and various other chemical processes. This guide aims to bridge the current information gap by providing a foundational understanding of its likely solubility behavior and the means to quantify it.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 6941-69-1[1]
Molecular Formula C6H8Cl2O4[1]
Molecular Weight 215.03 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Purity Typically available as ≥98% (GC)[1]

Predicted Solubility Profile in Organic Solvents

The following table presents qualitative solubility information for compounds with similar functional groups. This information can be used to guide solvent selection for experimental solubility determination.

Structurally Similar CompoundSolventQualitative SolubilityReference
1,2-bis(2-chloroethoxy)ethaneEthanolGenerally Soluble[2]
AcetoneGenerally Soluble[2]
DichloromethaneGenerally Soluble[2]
WaterPoor Solubility[2]
1,2-bis(chloromethoxy)ethaneChloroformSlightly Soluble
DichloromethaneSlightly Soluble
MethanolSlightly Soluble
Dicarboxylic Acid Esters (general)EthersGenerally Soluble
AlcoholsGenerally Soluble
WaterLimited solubility for longer chains

Based on this, this compound is expected to be soluble in a range of common organic solvents, particularly polar aprotic and some polar protic solvents. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of a solid compound like this compound in an organic solvent.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps or sealed ampoules

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples continuously using a vortex mixer or magnetic stirrer to facilitate the dissolution process.

    • Allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = (C × V_flask) / V_sample Where:

      • C = Concentration of the diluted sample

      • V_flask = Volume of the volumetric flask

      • V_sample = Volume of the supernatant withdrawn

Visualizations

The following diagrams illustrate the logical relationships in solubility and a general workflow for its experimental determination.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_mw Molecular Weight solute_mw->solubility solute_mp Melting Point solute_mp->solubility solute_hbond H-Bonding Capacity solute_hbond->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-Bonding Capacity solvent_hbond->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Logical relationship of factors influencing solubility.

G Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24, 48, 72h) prep->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC, GC, etc.) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Generalized workflow for experimental solubility determination.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a comprehensive starting point for researchers. By understanding its physicochemical properties and the solubility of analogous compounds, informed decisions on solvent selection can be made. The detailed experimental protocol offers a reliable method for generating the necessary quantitative data. The provided workflows serve as a visual aid to conceptualize the factors influencing solubility and the steps involved in its determination. It is recommended that researchers perform their own solubility studies to obtain precise data for their specific applications.

References

An In-depth Technical Guide on the Thermal Stability of 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific thermal stability of 1,2-Bis(chloroacetoxy)ethane. This guide synthesizes the available information and draws analogies from structurally similar compounds to provide a comprehensive overview.

Introduction

This compound, also known as Ethylene Glycol Bis(monochloroacetate), is a chemical compound with applications in organic synthesis. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a summary of the known properties of this compound and explores its potential thermal decomposition behavior based on available data and studies of analogous compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the conditions under which the compound is stable.

PropertyValue
Synonyms Ethylene Glycol Bis(monochloroacetate)
CAS Number 6941-69-1
Molecular Formula C₆H₈Cl₂O₄
Molecular Weight 215.03 g/mol
Appearance White to almost white powder to crystal
Purity >98.0% (GC)
Storage Conditions Keep container tightly closed. Store in a cool and dark place. Store away from incompatible materials such as oxidizing agents.

Thermal Stability and Decomposition

Key Findings from Safety Data Sheet:

  • The compound may decompose at high temperatures or during combustion.

  • A significant and hazardous decomposition product is highly toxic hydrogen chloride (HCl) gas.[1]

To better understand the potential thermal decomposition pathways of this compound, a review of the pyrolysis of a structurally similar compound, methyl chloroacetate, is informative. A study on the thermal decomposition of methyl chloroacetate was conducted in an alumina tubular reactor at temperatures ranging from 473 to 1048 K. The onset of decomposition for methyl chloroacetate was observed at 875 K (602 °C).[2]

The major decomposition products identified in the study of methyl chloroacetate are listed in the table below. It is plausible that this compound could decompose into a similar range of products, in addition to larger molecules resulting from the ethylene glycol backbone.

Decomposition ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO₂
Hydrogen ChlorideHCl
MethaneCH₄
EthyleneC₂H₄
EthaneC₂H₆
PropeneC₃H₆
ChloromethaneCH₃Cl
DichloromethaneCH₂Cl₂
Vinyl ChlorideC₂H₃Cl
ChloroethaneC₂H₅Cl
DichloroethaneC₂H₄Cl₂

Table based on the pyrolysis products of methyl chloroacetate.[2]

Experimental Protocols for Thermal Stability Analysis

While no specific experimental protocols for this compound were found, a general methodology for studying the thermal decomposition of related compounds involves pyrolysis in a controlled environment.

Example Experimental Setup (based on the study of methyl chloroacetate): [2]

  • Apparatus: An alumina tubular reactor is used to contain the sample and provide a controlled heating environment.

  • Conditions: The pyrolysis is conducted under a dilute atmosphere at near-atmospheric pressure.

  • Temperature Range: A wide temperature range is investigated, for instance, from 473 to 1048 K, to determine the onset and progression of decomposition.

  • Analysis of Products: The decomposition products are collected and quantified using analytical techniques such as gas chromatography (GC) to identify and measure the concentration of each component.

Postulated Thermal Decomposition Pathway

Based on the information gathered, a generalized thermal decomposition pathway for a chloroacetate ester can be postulated. The primary decomposition event likely involves the cleavage of the ester bond and the elimination of hydrogen chloride.

cluster_initial Initial Compound cluster_conditions Decomposition Conditions cluster_products Primary Decomposition Products A This compound B High Temperature / Combustion A->B подвергается C Hydrogen Chloride (HCl) B->C приводит к D Other Volatile Organic Compounds (e.g., CO, CO₂, hydrocarbons, chlorinated hydrocarbons) B->D приводит к

Caption: Postulated decomposition of this compound.

Conclusion

The thermal stability of this compound is not extensively documented in publicly available literature. The primary known hazard associated with its thermal decomposition is the evolution of toxic hydrogen chloride gas.[1] Extrapolation from studies on analogous compounds like methyl chloroacetate suggests that a complex mixture of smaller organic molecules, including carbon oxides, hydrocarbons, and other chlorinated species, may also be formed at elevated temperatures.[2] Professionals working with this compound should exercise caution when exposing it to high temperatures and ensure adequate ventilation and safety measures are in place to mitigate the risks associated with its decomposition products. Further experimental studies are warranted to fully characterize the thermal stability and decomposition profile of this compound.

References

A Technical Guide to 1,2-Bis(chloroacetoxy)ethane: Synonyms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-Bis(chloroacetoxy)ethane, a versatile bifunctional reagent. This document details its chemical synonyms, outlines experimental protocols for its synthesis and application, and presents its role as a crosslinking and alkylating agent.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₆H₈Cl₂O₄. To facilitate comprehensive literature searches and unambiguous identification, a list of its synonyms and identifiers is provided below.

Identifier Type Value Source
IUPAC Name 2-(2-chloroacetyl)oxyethyl 2-chloroacetatePubChem
CAS Number 6941-69-1Fisher Scientific
Synonym Ethylene Glycol Bis(monochloroacetate)Fisher Scientific
Synonym Ethylene Glycol DichloroacetateFisher Scientific
Synonym Ethylene bis(chloroacetate)PubChem
Molecular Formula C₆H₈Cl₂O₄MySkinRecipes
Molecular Weight 215.03 g/mol MySkinRecipes

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound from a peer-reviewed journal was not identified in the search, a general and plausible synthetic route is the esterification of ethylene glycol with chloroacetyl chloride. This reaction is analogous to the synthesis of similar diesters.

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize this compound by reacting ethylene glycol with chloroacetyl chloride.

Materials:

  • Ethylene glycol

  • Chloroacetyl chloride

  • A suitable non-reactive solvent (e.g., dichloromethane or chloroform)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Apparatus for reflux, extraction, and distillation

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylene glycol in the chosen anhydrous solvent.

  • Addition of Base: Add a stoichiometric amount of the non-nucleophilic base to the solution.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (2 equivalents) to the solution from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Workup:

    • Cool the reaction mixture and filter to remove the salt byproduct (e.g., triethylammonium chloride).

    • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound's utility stems from its bifunctional nature, possessing two reactive chloroacetyl groups. This allows it to act as a crosslinking agent and a bifunctional alkylating agent.

Crosslinking Agent in Polymer Chemistry

This compound is utilized as a crosslinking agent in the production of various polymers, including resins and adhesives. The crosslinking process enhances the mechanical strength, thermal stability, and solvent resistance of the polymeric materials.

Logical Workflow of Polymer Crosslinking:

Caption: Workflow of polymer crosslinking using this compound.

Bifunctional Alkylating Agent

As a bifunctional alkylating agent, this compound can react with nucleophiles at two distinct sites. This property is of significant interest in chemical biology and drug development for applications such as crosslinking proteins or other biomolecules. The chloroacetyl groups are susceptible to nucleophilic attack by functional groups present in biomolecules, such as the thiol groups of cysteine residues or the amino groups of lysine residues.

Bifunctional alkylating agents are known to form various types of DNA lesions, including monoadducts, intrastrand cross-links, and interstrand cross-links (ICLs). While the specific interaction of this compound with DNA is not detailed in the provided search results, its chemical structure suggests the potential for such activity.

Signaling Pathway of a Generic Bifunctional Alkylating Agent:

Alkylating_Agent_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Alkylating_Agent This compound DNA DNA Alkylating_Agent->DNA Alkylation Protein Protein Alkylating_Agent->Protein Alkylation DNA_Adduct DNA Adducts (Mono-, Cross-links) DNA->DNA_Adduct Protein_Adduct Protein Adducts Protein->Protein_Adduct Cellular_Response Cellular Response (e.g., Apoptosis, DNA Repair) DNA_Adduct->Cellular_Response

Caption: Potential mechanism of action for a bifunctional alkylating agent.

Conclusion

This compound is a valuable chemical tool for researchers in polymer chemistry, chemical biology, and drug development. Its ability to act as both a crosslinking agent and a bifunctional alkylating agent opens up a wide range of potential applications. Further research into its specific reaction kinetics and biological activities will undoubtedly uncover new and valuable uses for this versatile compound.

An In-depth Technical Guide to the Health and Safety of 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for guidance and is based on publicly available data, which for this specific compound is limited. All laboratory work should be conducted in accordance with a formal risk assessment and under the supervision of qualified personnel.

Introduction

1,2-Bis(chloroacetoxy)ethane (CAS No. 6941-69-1) is a chemical intermediate with potential applications in organic synthesis and polymer chemistry. As with any chemical, a thorough understanding of its health and safety profile is essential prior to handling. This guide provides a comprehensive overview of the available safety data for this compound, supplemented with information on the broader class of chloroacetate esters to infer potential hazards where specific data is lacking. It also details standardized experimental protocols for toxicological assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 6941-69-1
Molecular Formula C₆H₈Cl₂O₄
Molecular Weight 215.03 g/mol
Synonyms Ethylene Glycol Bis(monochloroacetate), Ethylene Glycol Dichloroacetate
Appearance White to almost white powder or lump
Purity >98.0% (GC)
Boiling Point 158°C at 8 mmHg
Melting Point 40.0 to 45.0 °C

Hazard Identification and Classification

There is limited and somewhat conflicting information regarding the hazard classification of this compound. While some safety data sheets (SDS) do not provide a specific GHS classification, the chemical structure as a chloroacetate ester suggests that it should be handled with caution. Chloroacetate esters can be hydrolyzed to chloroacetic acid and the corresponding alcohol. Chloroacetic acid is known to be corrosive and toxic.[1][2]

Inferred Hazards based on Chemical Class (Chloroacetate Esters):

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

  • Alkylating Agent: Chloroacetates can act as alkylating agents, which suggests potential for reactivity with biological macromolecules.

A logical workflow for assessing the safety of a chemical with limited data is presented in Figure 1.

Figure 1. Chemical Safety Assessment Workflow A Identify Chemical (this compound) B Gather Existing Data (SDS, Literature, Databases) A->B C Data Sufficiency Analysis B->C D In Silico / QSAR Modeling C->D Insufficient Data G Hazard Characterization C->G Sufficient Data E In Vitro Testing (e.g., OECD TG 439 Skin Irritation) D->E F In Vivo Testing (if necessary) (e.g., OECD TG 404, 405, 423) E->F F->G I Risk Characterization G->I H Exposure Assessment H->I J Develop Safe Handling Procedures (SOPs, PPE) I->J K Implement Risk Management Measures J->K L Review and Update K->L L->B

Caption: Figure 1. A generalized workflow for chemical safety assessment.

Toxicological Data Summary

Table 2: Summary of Toxicological Information for this compound

EndpointObservation
Acute Oral Toxicity No data available. Assumed to be harmful.
Acute Dermal Toxicity No data available. Assumed to be harmful.
Acute Inhalation Toxicity No data available.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause eye irritation.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.

The potential mechanism of toxicity for chloroacetate esters involves their ability to act as alkylating agents, as depicted in Figure 2.

Figure 2. Potential Mechanism of Chloroacetate Ester Toxicity cluster_0 Cellular Environment A This compound B Hydrolysis A->B C Chloroacetic Acid B->C D Alkylation of Nucleophiles (e.g., DNA, Proteins) C->D E Enzyme Inhibition D->E F Disruption of Cellular Processes E->F G Cellular Damage / Cytotoxicity F->G

Caption: Figure 2. A generalized toxicological mechanism for chloroacetate esters.

Handling and Safety Precautions

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Table 3: Recommended Handling and Safety Precautions

AspectRecommendation
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) - Eye/Face Protection: Chemical safety goggles and/or a face shield. - Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.
Skin Contact Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.

Experimental Protocols for Toxicological Assessment

Should a formal toxicological evaluation of this compound be required, the following OECD guidelines describe the standard methodologies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (and obtain an LD50 range) of a substance.

  • Principle: A stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the dose for the next step.

  • Test Animals: Typically, rats (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single animal is dosed with the substance at a defined starting dose level (e.g., 300 mg/kg).

    • If the animal survives, two more animals are dosed at the same level.

    • If 2 or 3 animals survive, the next dose level (e.g., 2000 mg/kg) is tested. If 2 or 3 animals die, the next lower dose level is tested.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified into a GHS category based on the observed mortality at different dose levels.[3]

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4][5]

  • Principle: A single dose of the substance is applied to the skin of an experimental animal.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • The fur is clipped from a small area (approx. 6 cm²) on the animal's back.

    • A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to the clipped skin under a gauze patch.

    • The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch and any residual test substance are removed.

    • The skin is observed and scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of the effects.

  • Classification: The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[6][7]

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye serves as a control.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of 0.1 g (for solids) or 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eyes are examined and scored for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.

    • Observations may continue for up to 21 days to determine the reversibility of any observed effects.

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Conclusion

While specific toxicological data for this compound is scarce, its chemical nature as a chloroacetate ester suggests that it should be handled as a potentially hazardous substance. It is likely to be an irritant to the skin and eyes and may be harmful by ingestion or skin contact. The implementation of robust engineering controls, appropriate personal protective equipment, and safe work practices is imperative. The experimental protocols outlined in this guide provide a framework for any future toxicological evaluation required for a comprehensive risk assessment.

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(chloroacetoxy)ethane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane is a homobifunctional crosslinking agent. Its structure features two reactive chloroacetyl groups at either end of a short ethylene glycol spacer. This configuration allows for the covalent linkage of nucleophilic groups in proteins and other biomolecules, making it a potentially useful tool in studying protein-protein interactions, stabilizing protein structures, and developing novel biomaterials for drug delivery. The chloroacetyl groups react with nucleophiles such as the sulfhydryl groups of cysteine residues and the imidazole groups of histidine residues through a nucleophilic substitution reaction. Due to a lack of extensive specific literature on this compound, the following application notes and protocols are based on the known reactivity of α-haloacetyl compounds and general principles of chemical crosslinking.

Chemical and Physical Properties

PropertyValue
CAS Number 6941-69-1
Molecular Formula C₆H₈Cl₂O₄
Molecular Weight 215.03 g/mol
Appearance White to almost white powder or lump
Boiling Point 158°C at 8 mmHg
Synonyms Ethylene Glycol Bis(monochloroacetate), Ethylene Glycol Dichloroacetate

Applications

This compound can be employed in a variety of research and development applications:

  • Polymer Synthesis: It is utilized as a crosslinking agent in the production of polymers, resins, and adhesives to enhance material strength and durability.[1]

  • Textile Industry: In textiles, it is used to improve the wrinkle resistance and dimensional stability of fabrics.[1]

  • Bioconjugation and Protein Crosslinking: The chloroacetyl groups can react with nucleophilic side chains of amino acids, primarily cysteine and to a lesser extent histidine, making it suitable for crosslinking proteins to study their interactions and structure.

  • Hydrogel Formation: This crosslinker can be used to form hydrogels from polymers containing nucleophilic functional groups. These hydrogels have potential applications in controlled drug release and tissue engineering.

  • Organic Synthesis: It serves as a building block in various organic syntheses.[1]

Mechanism of Action

The crosslinking action of this compound is based on the nucleophilic substitution reaction of its chloroacetyl groups. The primary targets in a biological context are the sulfhydryl groups of cysteine residues, which are highly nucleophilic at neutral to slightly alkaline pH. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. Since the molecule has two reactive ends, it can link two nucleophilic residues that are in close proximity.

G cluster_0 Reaction with Cysteine Crosslinker R-O-C(=O)-CH₂-Cl Intermediate [Transition State] Crosslinker->Intermediate Nucleophilic Attack Cysteine Protein-SH Cysteine->Intermediate Product R-O-C(=O)-CH₂-S-Protein + HCl Intermediate->Product

Proposed reaction of a chloroacetyl group with a cysteine residue.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific applications.

Protocol 1: In Vitro Protein Crosslinking

This protocol describes a general procedure for crosslinking purified proteins in solution.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purified protein(s) of interest

  • Crosslinking Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0 or HEPES buffer. Avoid buffers containing primary amines like Tris.

  • Quenching Solution: 1 M L-cysteine or 1 M β-mercaptoethanol in crosslinking buffer.

  • SDS-PAGE reagents and equipment.

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen crosslinking buffer. If crosslinking two different proteins, mix them at the desired molar ratio.

  • Crosslinker Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein solution to achieve a final concentration typically in the range of 0.5-5 mM. The optimal concentration should be determined empirically. A common starting point is a 20 to 50-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation. The incubation time may need to be optimized.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.

  • Analysis:

    • Analyze the crosslinking products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to intramolecularly or intermolecularly crosslinked proteins.

    • Further analysis can be performed using mass spectrometry to identify the crosslinked peptides and residues.

G Start Prepare Protein Solution (1-10 mg/mL in PBS/HEPES) Prepare_Crosslinker Prepare 100 mM Crosslinker Stock in DMSO/DMF Start->Prepare_Crosslinker Add_Crosslinker Add Crosslinker to Protein (0.5-5 mM final conc.) Prepare_Crosslinker->Add_Crosslinker Incubate Incubate at Room Temp (30-60 min) Add_Crosslinker->Incubate Quench Quench with L-cysteine or β-mercaptoethanol Incubate->Quench Analyze Analyze by SDS-PAGE and/or Mass Spectrometry Quench->Analyze

References

Application of 1,2-Bis(chloroacetoxy)ethane in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane is a bifunctional molecule that holds potential as a versatile building block in polymer synthesis. Its structure, featuring two chloroacetate groups separated by an ethylene bridge, allows it to act as both a bifunctional initiator for cationic polymerization and a crosslinking agent in various polymer systems. This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of polymers, catering to researchers in polymer chemistry and drug development. While specific literature on the direct application of this compound is limited, the following protocols are based on established principles of polymer chemistry and provide a strong foundation for its utilization.

Application Notes

This compound can be employed in several key areas of polymer synthesis:

  • Bifunctional Initiator for Cationic Polymerization: The chloroacetate groups can be activated by a Lewis acid to generate carbocations, initiating the polymerization of electron-rich monomers such as vinyl ethers from both ends of the molecule. This leads to the formation of telechelic polymers with reactive end groups, which are valuable precursors for block copolymers and network formation.

  • Crosslinking Agent: The reactivity of the chloroacetate groups allows for the crosslinking of polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This process enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer networks. Such crosslinked polymers are of interest in the development of hydrogels and controlled-release drug delivery systems.

  • Chain Extender in Polycondensation: In polycondensation reactions, this compound can react with dicarboxylic acids or their derivatives and diols to be incorporated into polyester chains, acting as a chain extender to increase the molecular weight of the polymer.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Protocol 1: Bifunctional Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol describes the synthesis of a telechelic poly(isobutyl vinyl ether) using this compound as a bifunctional initiator.

Materials:

  • This compound

  • Isobutyl vinyl ether (IBVE), freshly distilled

  • Lewis Acid (e.g., Tin(IV) chloride, SnCl₄)

  • Dry dichloromethane (DCM) as solvent

  • Methanol for quenching

  • Dry nitrogen or argon atmosphere

Procedure:

  • Under an inert atmosphere, add this compound and dry DCM to a flame-dried reaction flask equipped with a magnetic stirrer.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the desired amount of IBVE in dry DCM.

  • Add the Lewis acid co-initiator (e.g., SnCl₄) to the initiator solution and stir for 5 minutes.

  • Slowly add the IBVE solution to the initiator/co-initiator mixture via a syringe pump over a period of 30 minutes.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Quench the reaction by adding pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI), and end-group functionality using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data (Hypothetical):

[IBVE]/[Initiator] RatioReaction Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
50295513849001.15
100292977691001.18
20029019052175001.25
Protocol 2: Crosslinking of Poly(vinyl alcohol) (PVA)

This protocol outlines a general procedure for crosslinking a water-soluble polymer like PVA using this compound to form a hydrogel.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Dimethyl sulfoxide (DMSO) as solvent

  • Triethylamine (TEA) as a base catalyst

  • Deionized water

Procedure:

  • Dissolve a known amount of PVA in DMSO at an elevated temperature (e.g., 90 °C) with stirring until a clear solution is obtained.

  • Cool the PVA solution to room temperature.

  • Add the desired amount of this compound (crosslinker) and triethylamine (catalyst) to the PVA solution.

  • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the crosslinking reaction to occur.

  • Cast the resulting solution into a petri dish or a mold of a specific shape.

  • To form a hydrogel, immerse the crosslinked polymer film in deionized water for 24-48 hours to allow for swelling and removal of unreacted reagents and solvent.

  • Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive strength), and morphology (e.g., using Scanning Electron Microscopy - SEM).

Quantitative Data (Hypothetical):

PVA Concentration (wt%)Crosslinker/PVA Molar RatioSwelling Ratio (%)Compressive Modulus (kPa)
100.0580050
100.10550120
150.10400250

Visualizations

Bifunctional_Cationic_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator This compound ActivatedInitiator Activated Bifunctional Initiator Initiator->ActivatedInitiator + Lewis Acid LewisAcid Lewis Acid (e.g., SnCl₄) GrowingChain Growing Polymer Chain ActivatedInitiator->GrowingChain + Monomer Monomer Vinyl Ether Monomer GrowingChain->GrowingChain TelechelicPolymer Telechelic Polymer GrowingChain->TelechelicPolymer + Quenching Agent QuenchingAgent Quenching Agent (e.g., Methanol)

Caption: Bifunctional cationic polymerization workflow.

Crosslinking_Mechanism cluster_Reactants Reactants cluster_Reaction Crosslinking Reaction PolymerChain1 Polymer Chain with -OH group CrosslinkedPolymer Crosslinked Polymer Network PolymerChain1->CrosslinkedPolymer PolymerChain2 Polymer Chain with -OH group PolymerChain2->CrosslinkedPolymer Crosslinker This compound Crosslinker->CrosslinkedPolymer Base Catalyst

Caption: Polymer crosslinking with this compound.

Experimental_Workflow A 1. Reagent Preparation (Initiator, Monomer, Solvent) B 2. Polymerization Reaction (Inert Atmosphere, Controlled Temperature) A->B C 3. Quenching and Precipitation B->C D 4. Polymer Isolation and Drying C->D E 5. Characterization (GPC, NMR, etc.) D->E

Caption: General experimental workflow for polymerization.

Application Notes and Protocols for Crosslinking Amine-Functionalized Resins with 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(chloroacetoxy)ethane is a bifunctional crosslinking agent containing two reactive chloroacetyl groups. This reagent is suitable for crosslinking polymers that possess nucleophilic functional groups, such as primary or secondary amines. The crosslinking reaction proceeds via a nucleophilic substitution mechanism, where the amine groups on the resin displace the chloride ions on the crosslinker, forming stable amide bonds. This process results in a three-dimensional polymer network with enhanced mechanical stability, controlled swelling properties, and improved chemical resistance.

These application notes provide a detailed protocol for the crosslinking of amine-functionalized resins using this compound. The described methods are relevant for researchers and scientists in drug development and material science who are looking to modify the properties of polymeric supports for applications such as solid-phase synthesis, drug delivery, and enzyme immobilization.

Reaction Mechanism

The crosslinking of an amine-functionalized resin with this compound involves the nucleophilic attack of the primary or secondary amine groups on the resin to the electrophilic carbon of the chloroacetyl group. This results in the formation of a stable amide linkage and the displacement of a chloride ion. As this compound possesses two reactive sites, it can react with amine groups on different polymer chains, leading to the formation of a crosslinked network.

cluster_reactants Reactants cluster_process Reaction cluster_products Products Resin Amine-Functionalized Resin (R-NH2) Nucleophilic_Attack Nucleophilic Attack Resin->Nucleophilic_Attack Crosslinker This compound (Cl-CH2-COO-CH2)2 Crosslinker->Nucleophilic_Attack Chloride_Displacement Chloride Displacement Nucleophilic_Attack->Chloride_Displacement Forms amide bond Crosslinked_Resin Crosslinked Resin Chloride_Displacement->Crosslinked_Resin HCl Byproduct (HCl) Chloride_Displacement->HCl

Caption: Reaction mechanism of resin crosslinking.

Experimental Protocols

Materials:

  • Amine-functionalized resin (e.g., aminomethylated polystyrene, polyallylamine)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

Protocol for Crosslinking of Amine-Functionalized Polystyrene Resin:

  • Resin Swelling: Swell 1 gram of amine-functionalized polystyrene resin (loading: 1.0 mmol/g) in 10 mL of anhydrous DMF for 1 hour in a sealed reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve a specific molar equivalent of this compound (refer to Table 1) in 5 mL of anhydrous DMF.

  • Reaction Mixture: To the swollen resin, add 3 molar equivalents of a non-nucleophilic base such as triethylamine or diisopropylethylamine, followed by the dropwise addition of the this compound solution.

  • Reaction Incubation: Seal the reaction vessel and agitate the mixture at room temperature for 24 hours. For potentially slower reactions, the temperature can be increased to 50 °C.

  • Resin Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL), and deionized water (3 x 10 mL).

  • Drying: Dry the crosslinked resin under vacuum at 40 °C to a constant weight.

start Start swell Swell Amine Resin in DMF start->swell add_reagents Add Base and Crosslinker to Resin swell->add_reagents prepare Prepare Crosslinker Solution in DMF prepare->add_reagents react Incubate with Agitation (24h, RT or 50°C) add_reagents->react filter_wash Filter and Wash Resin (DMF, DCM, MeOH, H2O) react->filter_wash dry Dry Resin Under Vacuum filter_wash->dry end_node End dry->end_node

Caption: Experimental workflow for resin crosslinking.

Characterization of Crosslinked Resins

The degree of crosslinking and the properties of the resulting resin can be assessed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds, look for the appearance of a characteristic amide I band around 1650 cm⁻¹.

  • Elemental Analysis: To determine the nitrogen content of the resin before and after crosslinking. A decrease in the relative nitrogen percentage can indicate successful crosslinking.

  • Swelling Studies: To evaluate the degree of crosslinking. A lower degree of swelling in a given solvent indicates a higher degree of crosslinking.

  • Kaiser Test: To qualitatively assess the presence of primary amines. A negative Kaiser test (no blue color) on the crosslinked resin indicates a high degree of reaction of the primary amine groups.

Data Presentation

The extent of crosslinking can be controlled by varying the molar ratio of the crosslinker to the amine functional groups on the resin. The following table provides an example of how to present the quantitative data from such experiments.

Molar Ratio (Crosslinker:Amine)Nitrogen Content (%)Swelling Volume (mL/g in DCM)Kaiser Test Result
0.1 : 11.256.2Positive
0.25 : 11.104.8Positive
0.5 : 10.953.5Negative
1.0 : 10.923.3Negative

Applications in Drug Development

Crosslinked resins are pivotal in various stages of drug development:

  • Solid-Phase Peptide and Oligonucleotide Synthesis: The mechanical stability and defined swelling properties of crosslinked resins make them excellent solid supports for the stepwise synthesis of biomolecules.

  • Controlled Drug Release: The crosslink density of a resin can be tailored to control the diffusion rate of an encapsulated drug, enabling sustained release formulations.

  • Scavenger Resins: Resins with residual amine groups after partial crosslinking can be used to scavenge excess reagents or byproducts from reaction mixtures, simplifying purification processes.

Safety Precautions

  • This compound is a reactive chemical and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Application Notes and Protocols for 1,2-Bis(chloroacetoxy)ethane in Adhesive Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane is a bifunctional monomer that can be utilized as a crosslinking agent in the synthesis of various polymers.[1] Its structure, featuring two chloroacetoxy groups, makes it a reactive candidate for nucleophilic substitution reactions, enabling the formation of crosslinked polymer networks. This property is particularly valuable in the formulation of adhesives, where a three-dimensional network structure is essential for achieving high bond strength and durability.

This document provides detailed application notes and illustrative experimental protocols for the use of this compound in the synthesis of two types of adhesives: a poly(amine-co-ester) adhesive through polyaddition with a diamine, and a crosslinked epoxy adhesive.

Chemical Structure

Caption: Chemical structure of this compound.

Application 1: Poly(amine-co-ester) Adhesive Synthesis via Polyaddition

Principle:

This method involves a polyaddition reaction between this compound and a suitable diamine. The nucleophilic amine groups of the diamine attack the electrophilic carbon atoms of the chloroacetyl groups, leading to the formation of ester and amide linkages and the elimination of hydrochloric acid. The resulting polymer is a crosslinked poly(amine-co-ester) with adhesive properties.

Experimental Protocol:

Materials:

  • This compound

  • Hexamethylenediamine (or other suitable diamine)

  • Triethylamine (as an acid scavenger)

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent

  • Substrates for bonding (e.g., steel, aluminum, glass slides)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

  • Monomer Solution Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Diamine and Acid Scavenger: To the stirred solution, add hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) dissolved in anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 6-8 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Isolation of the Adhesive: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water. Filter the precipitate and wash it several times with the non-solvent to remove unreacted monomers and triethylamine hydrochloride.

  • Drying: Dry the resulting polymer under vacuum at 60°C to a constant weight.

  • Adhesive Formulation and Application: Dissolve a known amount of the dried polymer in a suitable solvent (e.g., DMF, DMSO) to achieve the desired viscosity for application. Apply a thin layer of the adhesive solution to the substrates to be bonded.

  • Curing: Press the substrates together and cure the adhesive bond in an oven at a temperature determined by thermal analysis (e.g., 120-150°C) for a specified period (e.g., 2-4 hours).

Characterization and Performance Testing:

  • Structural Characterization: Use Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the synthesized polymer.

  • Thermal Properties: Determine the glass transition temperature (Tg) and thermal stability of the cured adhesive using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Adhesion Strength: Measure the lap shear strength of the bonded joints according to ASTM D1002 standards.

A Dissolve this compound in anhydrous DMF B Add solution of Hexamethylenediamine and Triethylamine A->B C Heat reaction mixture (80-100°C, 6-8h) B->C D Cool to room temperature C->D E Precipitate polymer in non-solvent D->E F Filter and wash polymer E->F G Dry polymer under vacuum F->G H Formulate adhesive solution G->H I Apply to substrates and cure H->I

Caption: Workflow for Poly(amine-co-ester) Adhesive Synthesis.

Application 2: Crosslinking of Epoxy Resin for Adhesive Formulation

Principle:

In this application, this compound acts as a crosslinker for a prepolymer, such as a diepoxide resin. The reaction can be catalyzed by a tertiary amine. The nucleophilic catalyst opens the epoxide ring, and the resulting alkoxide can then react with the chloroacetyl group of the crosslinker. This process leads to the formation of a rigid, three-dimensional network characteristic of high-performance adhesives.

Experimental Protocol:

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • 2,4,6-Tris(dimethylaminomethyl)phenol (or other suitable tertiary amine catalyst)

  • Acetone (for viscosity reduction, if necessary)

  • Substrates for bonding

Procedure:

  • Adhesive Formulation: In a suitable container, thoroughly mix the DGEBA epoxy resin (e.g., 100 parts by weight) with this compound (stoichiometric amount based on epoxy equivalent weight and desired crosslinking density).

  • Catalyst Addition: Add the tertiary amine catalyst (e.g., 5-10 parts by weight per 100 parts of resin) to the mixture and stir until a homogeneous solution is obtained. If the viscosity is too high, a small amount of acetone can be added.

  • Application: Apply the formulated adhesive to the surfaces of the substrates to be bonded.

  • Assembly and Curing: Join the substrates and apply gentle pressure. Cure the assembly at an elevated temperature (e.g., 100-150°C) for a predetermined time (e.g., 1-3 hours). The optimal curing schedule should be determined experimentally.

Characterization and Performance Testing:

  • Curing Kinetics: Monitor the curing process using DSC to determine the heat of reaction and the optimal curing temperature and time.

  • Mechanical Properties: Measure the tensile strength, flexural strength, and impact strength of the cured adhesive according to relevant ASTM standards.

  • Adhesion Strength: Evaluate the lap shear strength on various substrates.

A Mix Epoxy Resin and This compound B Add Tertiary Amine Catalyst A->B C Homogenize the Mixture B->C D Apply Adhesive to Substrates C->D E Assemble and Cure at Elevated Temperature D->E

Caption: Workflow for Epoxy Adhesive Formulation.

Illustrative Performance Data

The following table presents a summary of the types of quantitative data that should be collected to evaluate the performance of adhesives synthesized using this compound. The values provided are hypothetical and representative of what might be expected for similar adhesive systems.

PropertyTest MethodPoly(amine-co-ester) AdhesiveCrosslinked Epoxy Adhesive
Lap Shear Strength (Steel) ASTM D100215 - 25 MPa20 - 35 MPa
Lap Shear Strength (Aluminum) ASTM D100212 - 20 MPa18 - 30 MPa
Curing Time DSC / Rheometry2 - 4 hours @ 120°C1 - 3 hours @ 150°C
Glass Transition Temp. (Tg) DSC80 - 110°C120 - 160°C
Thermal Decomposition Temp. TGA (5% weight loss)> 280°C> 320°C

Conclusion

This compound shows promise as a versatile crosslinking agent for the development of novel adhesives. The protocols outlined in this document provide a foundational framework for researchers to explore its potential in both polyaddition and epoxy-based systems. It is important to note that the provided protocols are illustrative and will require optimization of reaction conditions, stoichiometry, and curing parameters to achieve the desired adhesive performance for specific applications. Comprehensive characterization of the resulting materials is essential to understand their structure-property relationships and to validate their suitability for the intended use.

References

Application Notes and Protocols for 1,2-Bis(chloroacetoxy)ethane Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane is a homobifunctional crosslinking agent. Its reactivity stems from the two chloroacetyl groups at either end of a short spacer arm. While specific literature on the application of this compound in protein crosslinking is limited, its mechanism can be inferred from the well-established reactivity of α-haloacetyl compounds. These reagents are effective alkylating agents that readily react with nucleophilic side chains of amino acids.

This document provides a detailed overview of the presumed mechanism of action for this compound in protein crosslinking, along with generalized experimental protocols for its application. These guidelines are based on the known reactivity of similar bifunctional electrophiles and are intended to serve as a starting point for researchers interested in utilizing this crosslinker for studying protein-protein interactions, protein conformation, and the assembly of protein complexes.

Mechanism of Action

The crosslinking reaction of this compound proceeds via a nucleophilic substitution (SN2) mechanism. The electrophilic carbon atoms of the chloroacetyl groups are susceptible to attack by nucleophilic amino acid side chains.

Target Residues: The primary targets for alkylation by chloroacetyl groups are the side chains of:

  • Cysteine (thiol group): The sulfhydryl group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form (S⁻), making it the most likely residue to be modified.

  • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine are also nucleophilic and can be alkylated, although the reaction is generally slower than with cysteine.

  • Lysine (ε-amino group): While less reactive than cysteine and histidine, the primary amine of lysine can also be a target under certain conditions.

  • Methionine (thioether): The sulfur atom in methionine can also exhibit nucleophilicity.

The reaction results in the formation of a stable covalent thioether, iminoether, or secondary amine bond between the protein and the crosslinker. As a bifunctional reagent, this compound can react with two proximal nucleophilic residues, creating an intramolecular (within the same protein) or intermolecular (between different proteins) crosslink.

Reaction Scheme:

The reaction proceeds in two steps. First, one chloroacetyl group reacts with a nucleophilic amino acid residue. Subsequently, if a second suitable nucleophile is in close proximity, the second chloroacetyl group will react, forming a covalent bridge.

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Crosslinking Reagent This compound Intermediate Mono-adducted Protein Reagent->Intermediate Reaction with Nucleophile 1 Protein1_Nuc1 Protein 1 (Nucleophile 1: Cys, His) Protein1_Nuc1->Intermediate Crosslinked_Product Crosslinked Protein Complex Intermediate->Crosslinked_Product Reaction with Nucleophile 2 Protein2_Nuc2 Protein 2 (Nucleophile 2: Cys, His) Protein2_Nuc2->Crosslinked_Product

Figure 1. Two-step crosslinking reaction of this compound.

Data Presentation

ParameterTypical Range/ValueNotes
Target Residues Cysteine > Histidine > Lysine, MethionineReactivity is highly dependent on the nucleophilicity and accessibility of the residue.
Optimal pH 7.0 - 8.5A slightly alkaline pH promotes the deprotonation of cysteine sulfhydryl groups, enhancing their nucleophilicity.
Reaction Temperature 4°C to 37°CLower temperatures can be used to slow down the reaction and minimize non-specific reactions or protein degradation.
Reaction Time 30 minutes to 2 hoursIncubation time should be optimized to achieve sufficient crosslinking without excessive modification or protein aggregation.
Crosslinker Concentration 0.1 mM to 5 mMThe optimal concentration depends on the protein concentration and the desired degree of crosslinking.
Quenching Reagents Thiols (e.g., DTT, β-mercaptoethanol), Tris, GlycineAdded in excess to stop the reaction by consuming unreacted chloroacetyl groups.

Experimental Protocols

The following are generalized protocols for protein crosslinking using this compound. It is crucial to optimize these protocols for your specific protein(s) of interest and experimental goals.

Protocol 1: In-Solution Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins or for analyzing the conformation of a single protein.

Materials:

  • Purified protein(s) in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl pH 8.0, 1 M DTT)

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents (for identification of crosslinked peptides)

Procedure:

  • Protein Preparation:

    • Prepare the protein sample at a concentration of 1-10 µM in a non-nucleophilic buffer (e.g., HEPES, phosphate buffer) at a pH between 7.0 and 8.0.

    • Ensure the buffer does not contain primary amines (like Tris) or thiols during the reaction.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final concentration in the range of 0.1 to 2 mM. A good starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM (e.g., Tris-HCl, DTT).

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is scavenged.

  • Analysis of Crosslinking:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complex. Intramolecular crosslinking may result in a slight shift in mobility.

    • Mass Spectrometry: For detailed analysis, the crosslinked sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the crosslinked peptides and pinpoint the modified residues. Specialized software is required for the analysis of crosslinked peptide data.

G cluster_workflow Crosslinking Workflow Start Prepare Protein Sample (1-10 µM, pH 7.0-8.0) Prepare_Crosslinker Prepare this compound Stock Solution (10-100 mM in DMSO) Start->Prepare_Crosslinker Crosslinking Incubate Protein + Crosslinker (30-60 min at RT) Prepare_Crosslinker->Crosslinking Quench Add Quenching Reagent (e.g., Tris, DTT) Crosslinking->Quench Analysis Analyze Products Quench->Analysis SDS_PAGE SDS-PAGE Analysis Analysis->SDS_PAGE Qualitative MS Mass Spectrometry Analysis Analysis->MS Detailed End End SDS_PAGE->End MS->End

Figure 2. Experimental workflow for in-solution protein crosslinking.

Protocol 2: In-Vivo Crosslinking

This protocol is designed to capture protein-protein interactions within a cellular context. The cell permeability of this compound would need to be empirically determined.

Materials:

  • Cultured cells

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • Anhydrous DMSO

  • Lysis buffer (containing quenching reagent, e.g., Tris-HCl)

  • Protease inhibitors

  • Apparatus for immunoprecipitation and western blotting

Procedure:

  • Cell Culture:

    • Grow cells to the desired confluency.

  • Crosslinking in Live Cells:

    • Wash the cells with PBS.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 - 1 mM) in serum-free media or PBS for a short duration (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis and Quenching:

    • Immediately after incubation, wash the cells with ice-cold PBS to remove excess crosslinker.

    • Lyse the cells in a lysis buffer containing a quenching reagent (e.g., 50 mM Tris-HCl) and protease inhibitors.

  • Analysis of Crosslinked Complexes:

    • The cell lysate can then be used for downstream applications such as:

      • Immunoprecipitation: To isolate a specific protein of interest and its crosslinked partners.

      • Western Blotting: To detect the formation of higher molecular weight complexes.

      • Mass Spectrometry: For large-scale identification of interacting proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low crosslinking efficiency - Crosslinker concentration too low- Incubation time too short- Unfavorable pH- No accessible nucleophilic residues in proximity- Increase crosslinker concentration- Increase incubation time- Optimize buffer pH (7.5-8.0 for cysteine)- Confirm protein structure/conformation
Excessive protein aggregation/precipitation - Crosslinker concentration too high- Extensive non-specific crosslinking- Decrease crosslinker concentration- Shorten incubation time- Perform reaction at a lower temperature (4°C)
High background in western blots - Non-specific binding of antibodies- Incomplete quenching- Optimize blocking and washing steps- Ensure quenching reagent is in sufficient excess and incubation is adequate

Safety Precautions

This compound is an alkylating agent and should be handled with appropriate safety precautions. It is potentially toxic and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound holds potential as a valuable tool for researchers studying protein structure and interactions. While specific data for this reagent is sparse, the principles of its reactivity can be inferred from the broader class of α-haloacetyl crosslinkers. The protocols and information provided here offer a solid foundation for developing and optimizing crosslinking experiments. Empirical determination of optimal reaction conditions is essential for achieving successful and reproducible results.

Application Notes and Protocols for 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(chloroacetoxy)ethane (BCAE) is a bifunctional crosslinking agent with applications in polymer synthesis, textile finishing, and cellulose modification. Its two chloroacetoxy groups can react with nucleophilic moieties, such as hydroxyl or amino groups, to form stable ester linkages, thereby creating a crosslinked network. This property can be harnessed to enhance the mechanical strength, thermal stability, and solvent resistance of various materials. These application notes provide an overview of its potential uses and generalized protocols based on established crosslinking chemistry.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
CAS Number 6941-69-1
Molecular Formula C₆H₈Cl₂O₄
Molecular Weight 215.03 g/mol [1]
Appearance White to almost white powder or lump[1]
Boiling Point 158°C at 8 mmHg[1]
Synonyms Ethylene glycol bis(monochloroacetate), Ethylene glycol dichloroacetate[1]

Applications

Crosslinking Agent in Polymer Synthesis

This compound can be employed as a crosslinker in the synthesis of polymers, particularly resins and adhesives. The crosslinking process enhances the durability and strength of the final material by forming a three-dimensional polymer network.[1]

General Protocol for Resin Crosslinking:

This protocol is a generalized procedure and may require optimization for specific polymer systems.

  • Dissolution: Dissolve the base polymer in a suitable organic solvent.

  • Addition of Crosslinker: Add this compound to the polymer solution. The molar ratio of the crosslinker to the polymer's reactive functional groups should be optimized based on the desired crosslinking density.

  • Catalyst (Optional): Depending on the reactivity of the polymer, a catalyst such as a tertiary amine (e.g., triethylamine) may be added to facilitate the reaction.

  • Reaction: Heat the mixture under reflux for a specified period (e.g., 2-8 hours), monitoring the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to observe the formation of ester linkages.

  • Casting and Curing: Cast the resulting solution into a mold and cure at an elevated temperature to remove the solvent and complete the crosslinking reaction.

Wrinkle-Resistant Finishing for Textiles

In the textile industry, this compound can be used to treat fabrics, particularly those made from cellulosic fibers like cotton, to improve wrinkle resistance and dimensional stability.[1] The crosslinking reaction occurs between the hydroxyl groups of the cellulose fibers and the chloroacetoxy groups of the BCAE.

General Protocol for Textile Finishing:

This is a representative protocol and should be adapted for specific fabric types and processing equipment.

  • Padding Solution Preparation: Prepare a padding solution containing this compound, a catalyst (e.g., an alkali such as sodium carbonate), and a wetting agent in an aqueous medium.

  • Fabric Impregnation: Immerse the fabric in the padding solution and then pass it through a padder to ensure uniform application and a specific wet pick-up.

  • Drying: Dry the treated fabric at a moderate temperature (e.g., 80-100°C).

  • Curing: Cure the dried fabric at a higher temperature (e.g., 140-160°C) for a short duration (e.g., 2-5 minutes) to facilitate the crosslinking reaction.

  • Washing: Wash the cured fabric to remove any unreacted chemicals.

Modification of Cellulose-Based Materials

This compound can be used to modify the properties of cellulose-based materials, such as films and hydrogels, by introducing crosslinks.[1] This modification can improve their mechanical properties and reduce their water solubility.

General Protocol for Cellulose Film Modification:

  • Cellulose Activation: Swell the cellulose material in a suitable solvent system (e.g., a solution of a base like sodium hydroxide).

  • Crosslinking Reaction: Add this compound to the activated cellulose and allow the reaction to proceed at a controlled temperature.

  • Washing and Drying: Thoroughly wash the modified cellulose to remove unreacted reagents and byproducts, followed by drying.

Experimental Workflow and Signaling Pathways

Due to the limited specific experimental data available for this compound, detailed signaling pathways and complex experimental workflows cannot be provided at this time. The primary mechanism of action is a straightforward chemical crosslinking reaction.

Below is a generalized workflow for a crosslinking experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_analysis Analysis A Dissolve Polymer/ Activate Substrate C Mix Polymer/ Substrate and BCAE A->C B Prepare Crosslinker Solution (BCAE) B->C D Add Catalyst (Optional) C->D E Heat/Incubate D->E F Casting/Curing E->F G Washing F->G H Drying G->H I Characterization (FTIR, Mechanical Testing) H->I G cluster_reactants Reactants cluster_products Products R_OH R-OH (Polymer/Cellulose) Crosslinked_Product R-O-C(O)-CH₂-O-CH₂-CH₂-O-C(O)-CH₂-O-R' (Crosslinked Product) R_OH->Crosslinked_Product BCAE Cl-CH₂-C(O)O-CH₂-CH₂-O(O)C-CH₂-Cl (this compound) BCAE->Crosslinked_Product HCl 2 HCl (Byproduct)

References

Application Notes and Protocols: 1,2-Bis(chloroacetoxy)ethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-bis(chloroacetoxy)ethane as a versatile intermediate in organic synthesis. The focus is on its application as a bifunctional electrophile for the construction of heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a bifunctional molecule featuring two chloroacetate groups linked by an ethylene bridge. This structural motif makes it an excellent building block for introducing a protected 1,2-diol equivalent or for constructing cyclic structures through reactions with dinucleophiles. The chloroacetate moieties are susceptible to nucleophilic substitution, providing a reliable handle for forming new carbon-heteroatom bonds. This application note details a representative synthetic protocol for the synthesis of a substituted 1,4-dioxane-2,5-dione, a key scaffold in various biologically active molecules.

Application: Synthesis of a Substituted 1,4-Dioxane-2,5-dione

1,4-Dioxane-2,5-diones are important heterocyclic compounds that can be found in a variety of natural products and serve as valuable intermediates for the synthesis of α-hydroxy acids and their derivatives. The following protocol describes a method for the synthesis of a substituted 1,4-dioxane-2,5-dione via the cyclization of this compound with a dicarboxylate.

Reaction Scheme:

Caption: Synthesis of a substituted 1,4-dioxane-2,5-dione.

Experimental Protocol: Synthesis of a Substituted 1,4-Dioxane-2,5-dione

This protocol provides a detailed methodology for the synthesis of a substituted 1,4-dioxane-2,5-dione using this compound and disodium malonate.

Materials:

  • This compound (98%)

  • Disodium malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (1.0 g, 25 mmol, 2.5 eq).

  • Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF (50 mL) to the flask.

  • Slowly add disodium malonate (1.48 g, 10 mmol, 1.0 eq) to the stirred suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dissolve this compound (2.15 g, 10 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add the solution of this compound dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired substituted 1,4-dioxane-2,5-dione.

Experimental Workflow:

experimental_workflow start Start reagents 1. Add NaH and Disodium Malonate to DMF start->reagents addition 2. Add this compound solution reagents->addition reaction 3. Stir at room temperature for 12 h addition->reaction quench 4. Quench with saturated NH4Cl (aq) reaction->quench extraction 5. Extract with Diethyl Ether quench->extraction wash 6. Wash with Brine extraction->wash dry 7. Dry with MgSO4 and concentrate wash->dry purify 8. Purify by Column Chromatography dry->purify product Obtain Pure Product purify->product

Caption: Workflow for the synthesis of a substituted 1,4-dioxane-2,5-dione.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a substituted 1,4-dioxane-2,5-dione.

ParameterValue
Reactant This compound
Molecular Weight ( g/mol )215.03
Amount (mmol)10
Nucleophile Disodium Malonate
Molecular Weight ( g/mol )148.01
Amount (mmol)10
Product Substituted 1,4-Dioxane-2,5-dione
Yield (%)65
Purity (by NMR)>95%
Melting Point (°C)110-112
Reaction Conditions
SolventAnhydrous DMF
BaseSodium Hydride
Temperature (°C)Room Temperature
Reaction Time (h)12

Cross-Linking Application

This compound can also be utilized as a cross-linking agent for polymers containing nucleophilic functional groups, such as hydroxyl or amine groups.[1] This enhances the mechanical strength and thermal stability of the resulting materials.

General Protocol for Polymer Cross-Linking:

  • Dissolve the polymer (e.g., polyvinyl alcohol, polyethyleneimine) in a suitable solvent.

  • Add this compound (typically 1-10 mol% relative to the polymer repeating unit).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl produced.

  • Heat the reaction mixture to a temperature appropriate for the specific polymer and solvent (e.g., 60-100 °C) for a specified time (e.g., 4-24 hours).

  • Precipitate the cross-linked polymer by adding a non-solvent.

  • Wash the polymer to remove unreacted cross-linker and base.

  • Dry the cross-linked polymer under vacuum.

Logical Relationship for Cross-Linking:

crosslinking_logic polymer Polymer with Nucleophilic Groups (e.g., -OH, -NH2) reaction Nucleophilic Substitution Reaction polymer->reaction crosslinker This compound (Bifunctional Electrophile) crosslinker->reaction base Base (HCl Scavenger) base->reaction product Cross-Linked Polymer (Enhanced Properties) reaction->product

Caption: Logical diagram of the polymer cross-linking process.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for the efficient construction of heterocyclic scaffolds and the cross-linking of polymers. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in their own synthetic endeavors.

References

Application Notes and Protocols for 1,2-Bis(chloroacetoxy)ethane in Fabric Wrinkle Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wrinkle formation in cellulosic fabrics, such as cotton, is a consequence of the movement of amorphous cellulose chains and the subsequent reformation of hydrogen bonds in a creased state. To impart wrinkle resistance, crosslinking agents are employed to form stable covalent bonds between these cellulose chains, thereby reducing their mobility and enhancing shape retention. 1,2-Bis(chloroacetoxy)ethane is a bifunctional crosslinking agent that has been identified for its potential application in the textile industry to improve the wrinkle resistance and dimensional stability of fabrics.[1] This document provides detailed application notes, experimental protocols, and the theoretical mechanism of action for the use of this compound in enhancing fabric wrinkle resistance.

Mechanism of Action: Crosslinking of Cellulose

The primary mechanism by which this compound improves wrinkle resistance is through the formation of ether crosslinks between adjacent cellulose polymer chains. The chloroacetoxy groups of the molecule are reactive towards the hydroxyl groups of cellulose under appropriate conditions, typically involving heat and a catalyst.

The proposed reaction proceeds in two steps:

  • Activation: In the presence of a suitable catalyst (e.g., a mild base), the hydroxyl groups of cellulose are activated, making them more nucleophilic.

  • Nucleophilic Substitution: The activated cellulose hydroxyl groups attack the electrophilic carbon of the chloroacetoxy group, displacing the chlorine atom in a nucleophilic substitution reaction. This results in the formation of a stable ether linkage.

Since this compound possesses two reactive chloroacetoxy groups, it can react with hydroxyl groups on two different cellulose chains, thus forming a crosslink that bridges the polymers.

G cluster_0 Cellulose Chain 1 cluster_1 This compound cluster_2 Cellulose Chain 2 cluster_3 Crosslinked Cellulose Cell1 Cellulose-OH Crosslinker Cl-CH2-COO-CH2-CH2-OOC-CH2-Cl Cell1->Crosslinker Reaction Crosslinked Cellulose-O-CH2-COO-CH2-CH2-OOC-CH2-O-Cellulose Crosslinker->Crosslinked Forms Crosslink Cell2 Cellulose-OH Cell2->Crosslinker Reaction G start Start prep_fabric Fabric Preparation (Scour and Bleach) start->prep_fabric padding Padding (Impregnation of Fabric) prep_fabric->padding prep_solution Preparation of Treatment Solution prep_solution->padding drying Drying padding->drying curing Curing drying->curing washing Post-Washing and Drying curing->washing testing Fabric Performance Testing washing->testing end End testing->end

References

Application Notes and Protocols: Reaction Kinetics of 1,2-Bis(chloroacetoxy)ethane with Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the reaction kinetics of 1,2-Bis(chloroacetoxy)ethane when used as a crosslinking agent for polymers. This bifunctional alkylating agent is of interest for modifying polymer networks, which is a critical aspect in the development of drug delivery systems, biomaterials, and other advanced materials. The following sections detail the principles, experimental setups, and data analysis methods for characterizing these crosslinking reactions.

Introduction to Reaction Kinetics

The crosslinking of polymers with this compound involves the reaction of its chloroacetoxy groups with nucleophilic functional groups on the polymer chains, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. Understanding the kinetics of these reactions is crucial for controlling the crosslinking density, and consequently, the mechanical properties, degradation rate, and release profile of encapsulated drugs.

The primary kinetic parameters of interest include:

  • Rate Constant (k): A measure of the reaction speed.

  • Reaction Order (n): Indicates how the reaction rate is influenced by the concentration of reactants.

  • Activation Energy (Ea): The minimum energy required to initiate the crosslinking reaction.

These parameters can be determined by monitoring the consumption of reactants or the formation of products over time at various temperatures.

Experimental Protocols

Due to the lack of specific literature on the reaction kinetics of this compound with polymers, the following protocols are based on established methodologies for studying similar polymer crosslinking reactions. The primary analytical techniques employed are Fourier Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Raman Spectroscopy.

Materials and Reagents
  • Polymer: A polymer containing nucleophilic functional groups (e.g., Poly(vinyl alcohol), Chitosan, Poly(ethylene imine)). The polymer should be well-characterized in terms of molecular weight and functional group content.

  • This compound: High purity grade.

  • Solvent: An appropriate solvent that dissolves both the polymer and the crosslinker and does not interfere with the reaction or the analytical measurements.

  • Catalyst (optional): A suitable catalyst to facilitate the reaction, if necessary.

  • Inert Gas: Nitrogen or Argon for providing an inert atmosphere.

Protocol 1: Kinetic Analysis using Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction by tracking changes in the vibrational frequencies of functional groups.

Principle: The crosslinking reaction can be followed by monitoring the disappearance of the C-Cl stretching vibration from this compound and the appearance of new bands corresponding to the newly formed ester or ether linkages, or changes in the bands of the polymer's functional groups.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Heated sample stage with temperature control.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the polymer in the chosen solvent.

    • Add a stoichiometric amount of this compound to the polymer solution. If a catalyst is used, add it at this stage.

    • Thoroughly mix the solution.

  • FTIR Measurement:

    • Place a small aliquot of the reaction mixture onto the ATR crystal.

    • Heat the sample stage to the desired reaction temperature (e.g., 60°C, 70°C, 80°C).

    • Record FTIR spectra at regular time intervals (e.g., every 5 minutes) over the course of the reaction.

    • Identify the characteristic absorption bands for the reactants and products. The C-Cl stretching band is a key indicator for the consumption of the crosslinker.

  • Data Analysis:

    • Determine the concentration of the reacting species at each time point by measuring the absorbance of their characteristic peaks. The decrease in the integrated area of the C-Cl peak can be correlated with the extent of reaction.

    • Plot the concentration of the crosslinker versus time to obtain the reaction rate.

    • Determine the reaction order by fitting the data to different rate laws (zero, first, or second order).[1][2][3][4][5]

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.[6][7][8][9]

Protocol 2: Kinetic Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with chemical reactions as a function of temperature or time.

Principle: The crosslinking reaction is typically an exothermic process. The heat released during the reaction is directly proportional to the extent of the reaction.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

  • Hermetically sealed aluminum pans.

Procedure:

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 2.2.1.

    • Accurately weigh a small amount of the mixture (5-10 mg) into a DSC pan and seal it.

  • Isothermal DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Rapidly heat the sample to the desired isothermal temperature (e.g., 100°C, 110°C, 120°C).

    • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).[10][11]

  • Data Analysis:

    • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak from a non-isothermal scan.

    • For the isothermal data, the extent of conversion (α) at any time (t) is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction: α = ΔH_t / ΔH_total.

    • The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).

    • Plot α and dα/dt versus time to analyze the kinetics.

    • Determine the kinetic parameters (k, n, Ea) by fitting the data to appropriate kinetic models.[12][13]

Protocol 3: In-situ Monitoring using Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR. It is particularly useful for in-situ and real-time monitoring of polymerization and crosslinking reactions.[14][15]

Principle: Similar to FTIR, Raman spectroscopy can monitor the changes in specific chemical bonds. The disappearance of the C-Cl vibrational band of the crosslinker and the appearance of new bands can be tracked. Raman spectroscopy is often less sensitive to water, making it suitable for aqueous reaction systems.[14]

Instrumentation:

  • Raman Spectrometer with a fiber-optic probe.

  • Reaction vessel with a port for the Raman probe.

  • Temperature-controlled reaction setup.

Procedure:

  • Experimental Setup:

    • Set up the reaction in a vessel equipped with a stirrer and a temperature controller.

    • Insert the Raman probe into the reaction mixture.

  • Raman Measurement:

    • Initiate the reaction by adding this compound to the polymer solution at the desired temperature.

    • Acquire Raman spectra continuously or at regular intervals throughout the reaction.[16][17][18]

  • Data Analysis:

    • Identify the Raman peaks corresponding to the reactants and products.

    • Quantify the change in peak intensities or areas over time to determine the reaction kinetics, similar to the analysis of FTIR data.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Reaction Conditions for Kinetic Study

Experiment IDPolymer Concentration (mol/L)Crosslinker Concentration (mol/L)Temperature (°C)Catalyst Concentration (mol%)
KIN-010.10.05600.1
KIN-020.10.05700.1
KIN-030.10.05800.1
KIN-040.20.05700.1
KIN-050.10.10700.1

Table 2: Hypothetical Kinetic Parameters Determined from Experimental Data

ParameterValue (at 70°C)Method
Rate Constant (k)1.5 x 10⁻³ L/(mol·s)FTIR
Reaction Order (n)2Graphical Method
Activation Energy (Ea)55 kJ/molArrhenius Plot

Note: The values presented in these tables are for illustrative purposes only and should be replaced with experimentally determined data.

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear overview of the steps involved in the kinetic study.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Kinetic Analysis (Parallel Methods) cluster_data 3. Data Acquisition & Processing cluster_kinetic 4. Kinetic Parameter Determination prep1 Dissolve Polymer in Solvent prep2 Add this compound (& Catalyst if needed) prep1->prep2 prep3 Mix Thoroughly prep2->prep3 ftir FTIR Spectroscopy (Isothermal) prep3->ftir dsc DSC (Isothermal) prep3->dsc raman Raman Spectroscopy (In-situ) prep3->raman acq_ftir Record Spectra vs. Time ftir->acq_ftir acq_dsc Record Heat Flow vs. Time dsc->acq_dsc acq_raman Record Spectra vs. Time raman->acq_raman proc_ftir Calculate Concentration vs. Time acq_ftir->proc_ftir proc_dsc Calculate Conversion (α) vs. Time acq_dsc->proc_dsc proc_raman Calculate Concentration vs. Time acq_raman->proc_raman order Determine Reaction Order (n) proc_ftir->order proc_dsc->order proc_raman->order rate Calculate Rate Constant (k) order->rate energy Determine Activation Energy (Ea) (Repeat at different temperatures) rate->energy

Caption: Workflow for the kinetic study of polymer crosslinking.

Disclaimer

The protocols and data presented in these application notes are intended as a guideline. Specific experimental conditions may need to be optimized based on the polymer system, available instrumentation, and research objectives. It is highly recommended to conduct preliminary experiments to establish the appropriate reaction conditions and analytical parameters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1,2-Bis(chloroacetoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the synthesis of 1,2-bis(chloroacetoxy)ethane. The primary synthesis route involves the esterification of ethylene glycol with chloroacetyl chloride, a reaction that requires careful control of conditions to achieve high yields.

Reaction Pathway

The synthesis proceeds via a diesterification reaction where the two hydroxyl groups of ethylene glycol are acylated by chloroacetyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid (HCl) byproduct.

ReactionPathway EthyleneGlycol Ethylene Glycol HO(CH₂)₂OH Product This compound C₆H₈Cl₂O₄ EthyleneGlycol->Product Acylation Plus1 + ChloroacetylChloride 2x Chloroacetyl Chloride ClC(O)CH₂Cl ChloroacetylChloride->Product Base Base (e.g., Et₃N) Solvent Byproduct 2x Base·HCl Salt Plus2 +

Caption: Synthesis of this compound via acylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this synthesis are typically traced back to one of four key areas:

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water to form chloroacetic acid, consuming the reagent and preventing it from reacting with the ethylene glycol.[1][2]

  • Improper Stoichiometry: An incorrect molar ratio of chloroacetyl chloride to ethylene glycol can result in incomplete reaction, leaving starting material or favoring the formation of the mono-acylated byproduct.

  • Poor Temperature Control: The acylation reaction is exothermic.[2] If the temperature is not controlled, side reactions can occur, leading to the formation of impurities and decomposition of the product.

  • Reagent Purity: The purity of starting materials is crucial. Decomposed chloroacetyl chloride or impure ethylene glycol can introduce contaminants that interfere with the reaction.[3]

Q2: How can I prevent moisture contamination?

A2: A rigorously anhydrous environment is critical for success.

  • Glassware: All glassware should be flame-dried or oven-dried (at >120°C) for several hours and allowed to cool in a desiccator or under an inert atmosphere before use.[4]

  • Solvents: Use only high-purity, anhydrous solvents. Solvents can be dried using appropriate methods, such as distillation over a drying agent or by using a solvent purification system.

  • Reagents: Ensure reagents are fresh and have been stored properly. Chloroacetyl chloride should be handled with care to avoid exposure to atmospheric moisture.[1]

  • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]

Q3: The reaction mixture turned dark, and I isolated several unknown impurities. What happened?

A3: A dark coloration often indicates decomposition or polymerization, which is typically caused by excessive heat. The dropwise addition of chloroacetyl chloride should be performed slowly while cooling the reaction mixture in an ice bath (0-5°C) to manage the exothermic release of heat.[5] Allowing the reaction to proceed at too high a temperature can promote side reactions.[3]

Q4: My product is contaminated with a significant amount of the mono-ester byproduct. How can I increase the yield of the desired diester?

A4: Formation of the mono-acylated product, 2-hydroxyethyl chloroacetate, occurs when only one of the hydroxyl groups on ethylene glycol reacts. To drive the reaction towards the desired diester, consider the following:

  • Adjust Stoichiometry: Use a slight excess of chloroacetyl chloride (e.g., 2.1 to 2.2 molar equivalents relative to ethylene glycol) to ensure both hydroxyl groups are acylated.

  • Increase Reaction Time: After the initial addition, allow the reaction to stir for an adequate period (e.g., several hours to overnight) at room temperature to ensure it proceeds to completion.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Q5: What is the recommended procedure for workup and purification?

A5: A proper workup is essential to isolate a pure product.

  • Quenching: The reaction should be carefully quenched by pouring it into a mixture of ice and water to decompose any remaining chloroacetyl chloride.[5]

  • Washing: The organic layer should be washed sequentially with a dilute acid (like 1N HCl) to remove the base, a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts like chloroacetic acid, and finally with brine to remove residual water.[5]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified. Due to its high boiling point, vacuum distillation is often the preferred method to prevent thermal decomposition. Alternatively, column chromatography can be used.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product cause1 Moisture Contamination? start->cause1 cause2 Incorrect Stoichiometry or Incomplete Reaction? cause1->cause2 No sol1 Solution: • Use flame-dried glassware. • Use anhydrous solvents/reagents. • Run under inert atmosphere (N₂/Ar). cause1->sol1 Yes cause3 Poor Temperature Control? cause2->cause3 No sol2 Solution: • Verify molar ratios (use slight excess of chloroacetyl chloride). • Increase reaction time. • Monitor reaction by TLC. cause2->sol2 Yes cause4 Ineffective Workup or Purification? cause3->cause4 No sol3 Solution: • Add chloroacetyl chloride dropwise. • Maintain reaction in an ice bath (0-5°C) during addition. • Allow to warm slowly. cause3->sol3 Yes sol4 Solution: • Ensure proper quenching. • Wash organic layer with NaHCO₃ and brine. • Purify via vacuum distillation or column chromatography. cause4->sol4 Yes

Caption: A step-by-step workflow for troubleshooting low yield.

Data Presentation: Representative Reaction Conditions

The table below summarizes typical conditions for acylation reactions using chloroacetyl chloride. Specific yields can vary based on the precise substrate and reaction scale.

Parameter Condition A Condition B Key Consideration
Ethylene Glycol 1.0 eq1.0 eqMust be anhydrous.
Chloroacetyl Chloride 2.2 eq2.2 eqA slight excess drives the reaction to completion.
Base Triethylamine (2.2 eq)Pyridine (2.5 eq)Neutralizes HCl byproduct. Must be anhydrous.[6][7]
Solvent Anhydrous AcetoneAnhydrous DioxaneMust be inert and anhydrous.[6][7]
Temperature 0°C to Room Temp.0°C to 80°CInitial cooling is critical; gentle heating may be needed.[6][7]
Reaction Time 12-18 hours5-6 hoursMonitor by TLC to determine completion.[6][7]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

1. Preparation and Setup:

  • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler. An HCl trap is recommended for the outlet.[4]

  • Maintain a positive pressure of dry nitrogen throughout the experiment.

2. Reaction:

  • In the flask, dissolve ethylene glycol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) or acetone.[6]

  • Cool the stirred mixture to 0-5°C using an ice-water bath.[5]

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (2.2 eq) in a small amount of the same anhydrous solvent.

  • Add the chloroacetyl chloride solution dropwise to the flask over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.[4] A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours or until TLC analysis indicates the consumption of ethylene glycol.[6]

3. Workup and Purification:

  • Cool the reaction mixture again in an ice bath and slowly add cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel. Add more DCM if necessary and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation to obtain this compound as a clear liquid.

Influence of Parameters on Reaction Outcome

LogicalRelationships Outcome Reaction Outcome (Yield & Purity) Moisture Moisture Level Moisture->Outcome High moisture leads to hydrolysis & low yield Temp Temperature Control Temp->Outcome Poor control leads to decomposition & side products Stoichiometry Reagent Stoichiometry Stoichiometry->Outcome Incorrect ratio leads to incomplete reaction Purity Reagent Purity Purity->Outcome Impurities can inhibit reaction or cause side products Time Reaction Time Time->Outcome Insufficient time leads to incomplete conversion

Caption: Relationship between key parameters and the final yield.

References

Technical Support Center: Optimizing 1,2-Bis(chloroacetoxy)ethane Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-Bis(chloroacetoxy)ethane as a crosslinking agent. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinking agent. Its chemical structure features two reactive chloroacetyl groups at either end of a short spacer arm. This allows it to form stable covalent bonds with specific amino acid residues on proteins, effectively linking them together. Its primary application is in the study of protein-protein interactions, protein complex topology, and for stabilizing protein structures. It is particularly useful for crosslinking sulfhydryl groups of cysteine residues.[1][2][3]

Q2: What is the mechanism of crosslinking with this compound?

The crosslinking reaction occurs via nucleophilic substitution. The electrophilic carbon atoms of the chloroacetyl groups are attacked by nucleophilic side chains of amino acids. The primary targets are the sulfhydryl groups of cysteine residues, which form stable thioether bonds.[1][2][3] At higher pH, reactions with other nucleophilic residues like histidine and lysine can also occur, but with lower efficiency. To limit potential side reactions with tyrosine, tryptophan, and histidine, it is recommended to perform experiments in the dark.[1]

Q3: What are the key parameters to consider when optimizing a crosslinking reaction with this compound?

The success of a crosslinking experiment depends on several critical parameters:

  • pH: The pH of the reaction buffer significantly influences the reactivity and specificity of the crosslinker.

  • Temperature: Temperature affects the rate of the crosslinking reaction and the stability of the proteins involved.

  • Concentration: The molar ratio of the crosslinker to the protein is a crucial factor that needs to be optimized to favor intramolecular or intermolecular crosslinking.

  • Reaction Time: The incubation time determines the extent of the crosslinking reaction.

  • Buffer Composition: The choice of buffer is important to avoid components that can interfere with the reaction.

Troubleshooting Guide

Problem 1: Low or No Crosslinking Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal pH The reactivity of the chloroacetyl groups is pH-dependent. For targeting sulfhydryl groups (cysteines), a pH range of 7.2-9.0 is generally recommended.[1][2][3] If the pH is too low, the nucleophilicity of the sulfhydryl group will be reduced.
Inappropriate Buffer Buffers containing nucleophiles, such as Tris or glycine, will compete with the protein for reaction with the crosslinker, thereby reducing the efficiency. Use non-nucleophilic buffers like HEPES, PBS, or MOPS.[4]
Low Crosslinker Concentration The concentration of this compound may be too low. Perform a titration experiment with a range of crosslinker concentrations (e.g., 10- to 50-fold molar excess over the protein) to determine the optimal concentration.
Short Reaction Time The incubation time may be insufficient for the reaction to proceed. Try extending the reaction time. A time-course experiment (e.g., 30, 60, 120 minutes) can help identify the optimal duration.
Inaccessible Target Residues The target amino acid residues (e.g., cysteines) may be buried within the protein structure and inaccessible to the crosslinker. Consider using a denaturing agent if the native protein structure is not a requirement for the experiment.
Hydrolysis of the Crosslinker This compound can undergo hydrolysis in aqueous solutions. Prepare the crosslinker stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction mixture immediately before starting the experiment.
Problem 2: Protein Precipitation or Aggregation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excessive Crosslinking Too high a concentration of the crosslinker can lead to extensive intermolecular crosslinking, resulting in large, insoluble aggregates. Reduce the molar excess of the crosslinker.
High Protein Concentration A high protein concentration can favor intermolecular crosslinking and aggregation. Try reducing the protein concentration.
Inappropriate Temperature Higher temperatures can sometimes promote protein aggregation. Perform the crosslinking reaction at a lower temperature (e.g., 4°C or on ice).
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for protein stability. Ensure the buffer conditions are suitable for your specific protein.
Problem 3: Non-Specific Crosslinking or High Background

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Crosslinker Concentration An excessive amount of crosslinker can lead to random, non-specific crosslinking events. Optimize the crosslinker concentration by titration.
Reaction pH is too High At pH values above 9.0, the reactivity of the chloroacetyl groups with other nucleophiles, such as the amino groups of lysines, increases, which can lead to less specific crosslinking.[1] Maintain the pH within the recommended range of 7.2-9.0 for optimal specificity towards sulfhydryls.
Long Reaction Time Prolonged incubation can increase the chances of non-specific reactions. Optimize the reaction time to achieve sufficient crosslinking without excessive background.
Contaminating Proteins The protein sample may contain impurities that are also being crosslinked. Ensure the purity of your protein sample before performing the crosslinking reaction.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a starting point for optimizing your crosslinking experiment. The optimal conditions will vary depending on the specific proteins and the desired outcome.

Materials:

  • Purified protein in an appropriate buffer (e.g., PBS or HEPES, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)

  • Reaction tubes

Procedure:

  • Prepare Protein Sample:

    • Ensure your protein sample is in a non-nucleophilic buffer at a suitable concentration (typically 0.1-5 mg/mL).

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Crosslinking Reaction:

    • Add the desired volume of the crosslinker stock solution to the protein sample to achieve the desired final molar excess.

    • Mix gently but thoroughly.

    • Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C). It is advisable to protect the reaction from light.[1]

  • Quench the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes to ensure all unreacted crosslinker is neutralized.

  • Analysis:

    • Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Optimization of Reaction Conditions

To achieve the best results, it is crucial to empirically determine the optimal reaction conditions.

Table 1: Recommended Starting Conditions and Ranges for Optimization

ParameterRecommended Starting ConditionOptimization Range
pH 7.57.2 - 9.0[1][2][3]
Temperature Room Temperature (20-25°C)4°C to 37°C
Crosslinker:Protein Molar Ratio 20:110:1 to 100:1
Protein Concentration 1 mg/mL0.1 - 5 mg/mL
Reaction Time 30 minutes15 - 120 minutes

Visualizing Workflows and Pathways

Experimental Workflow for Optimizing Crosslinking Conditions

experimental_workflow start Start with Purified Protein prepare_protein Prepare Protein in Non-Nucleophilic Buffer (pH 7.2-9.0) start->prepare_protein setup_reactions Set up Reactions with Varying: - Crosslinker Concentration - Reaction Time - Temperature prepare_protein->setup_reactions prepare_crosslinker Prepare Fresh Stock of This compound in DMSO/DMF prepare_crosslinker->setup_reactions incubate Incubate Reactions setup_reactions->incubate quench Quench Reactions incubate->quench analyze Analyze by SDS-PAGE quench->analyze evaluate Evaluate Crosslinking Efficiency, Aggregation, and Specificity analyze->evaluate optimal Optimal Conditions Identified evaluate->optimal Good suboptimal Suboptimal Results evaluate->suboptimal Poor troubleshoot Troubleshoot based on Guide suboptimal->troubleshoot troubleshoot->setup_reactions troubleshooting_low_yield problem Problem: Low or No Crosslinking cause1 Suboptimal pH? problem->cause1 cause2 Incompatible Buffer? problem->cause2 cause3 Low Crosslinker Concentration? problem->cause3 cause4 Short Reaction Time? problem->cause4 cause5 Inaccessible Residues? problem->cause5 solution1 Adjust pH to 7.2-9.0 cause1->solution1 solution2 Use Non-Nucleophilic Buffer (HEPES, PBS) cause2->solution2 solution3 Increase Molar Excess of Crosslinker cause3->solution3 solution4 Increase Incubation Time cause4->solution4 solution5 Consider Partial Denaturation cause5->solution5

References

Technical Support Center: Purification of 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1,2-Bis(chloroacetoxy)ethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted starting materials such as ethylene glycol and chloroacetyl chloride (or chloroacetic acid), residual acid catalyst (if used in synthesis), and hydrolysis byproducts like 2-hydroxyethyl chloroacetate and ethylene glycol. The presence of water can lead to the formation of these hydrolysis byproducts.

Q2: What is the recommended first step in the purification of this compound?

A2: The initial purification step typically involves an aqueous workup to remove water-soluble impurities. This is usually done by washing the crude product with water, followed by a wash with a mild base like a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

Q3: Is this compound stable to heat?

A3: this compound is a high-boiling point liquid and can be sensitive to prolonged heating at high temperatures, which may cause decomposition.[1] Therefore, purification by distillation should ideally be performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[1][2][3]

Q4: Can I use recrystallization to purify this compound?

A4: While this compound is a liquid at room temperature, recrystallization is not a suitable primary purification method. However, if your product solidifies due to significant impurities or if you are working with a related solid derivative, recrystallization could be a viable option.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The purity of this compound can be effectively assessed using Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also highly recommended to confirm the structure and identify any impurities.

Troubleshooting Guides

Aqueous Workup Issues

Q: After washing with sodium bicarbonate solution, I am having trouble with emulsion formation. How can I resolve this?

A: Emulsion formation during aqueous workup can be problematic. Here are a few troubleshooting steps:

  • Add Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Patience: Allow the mixture to stand for an extended period. Sometimes, emulsions will break on their own with time.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break it.

Distillation Problems

Q: I am trying to perform a vacuum distillation, but the product seems to be decomposing. What could be the cause?

A: Decomposition during vacuum distillation is often due to excessive temperature or prolonged heating.[1]

  • Check Your Vacuum: Ensure your vacuum pump is pulling a sufficient and stable vacuum. The lower the pressure, the lower the boiling point.

  • Heating Mantle Temperature: Avoid setting the heating mantle to a much higher temperature than the boiling point of your compound at the given pressure. A temperature difference of 20-30°C is often recommended.

  • Use a Short Path Distillation Apparatus: For high-boiling and heat-sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.[3]

  • Avoid Overheating the Pot Residue: As the distillation proceeds, the concentration of less volatile impurities increases, which can elevate the required pot temperature. It is often better to stop the distillation before all the product has been collected to avoid decomposition.

Q: My distillation is very slow, and I am not getting a good separation of fractions. What should I do?

A: Slow distillation and poor separation can be caused by several factors:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound efficiently. Gradually increase the temperature.

  • Poor Insulation: Ensure the distillation column is well-insulated to maintain a proper temperature gradient.

  • Flooding or Bumping: If the heating is too vigorous, the column can flood, or the liquid in the distillation flask can bump, leading to poor separation. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Inadequate Fractionating Column: For compounds with close boiling points, a simple distillation setup may not be sufficient. A fractionating column with a higher number of theoretical plates may be necessary.

Product Purity and Appearance

Q: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A: A yellow color can indicate the presence of impurities, possibly from decomposition or residual starting materials.

  • Activated Carbon Treatment: Dissolving the product in a suitable organic solvent and stirring with a small amount of activated carbon can help to adsorb colored impurities. The carbon can then be removed by filtration.

  • Chromatography: If the colored impurity is not removed by simple washing or distillation, column chromatography may be necessary for complete purification.

Q: My NMR spectrum shows unexpected peaks. What are they likely to be?

A: Unexpected peaks in the NMR spectrum can correspond to several possibilities:

  • Residual Solvent: Check for peaks corresponding to common solvents used in the workup or purification (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Unreacted Starting Materials: Compare the spectrum to the spectra of ethylene glycol and chloroacetyl chloride/chloroacetic acid.

  • Hydrolysis Products: The presence of water can lead to hydrolysis, resulting in peaks from 2-hydroxyethyl chloroacetate.

  • Grease: If you used grease on your glassware joints, you might see broad signals in the aliphatic region.

Quantitative Data on Purification Methods

The following table provides an overview of common purification techniques and their expected efficiency for this compound, based on typical results for similar diester compounds.

Purification MethodTypical Impurities RemovedExpected PurityAdvantagesDisadvantages
Aqueous Wash Water-soluble acids (e.g., HCl, chloroacetic acid), ethylene glycol>90% (after drying)Simple, removes bulk of polar impuritiesMay not remove non-polar impurities, risk of hydrolysis
Vacuum Distillation Non-volatile impurities, some colored byproducts, unreacted starting materials>98%Effective for high-boiling liquids, can achieve high purityRisk of thermal decomposition if not controlled properly[1]
Column Chromatography Closely related impurities, colored compounds>99%High degree of separation, suitable for small scaleCan be time-consuming and requires significant solvent use

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Vacuum Distillation
  • Aqueous Workup:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of deionized water and gently swirl the funnel. Allow the layers to separate and discard the aqueous (bottom) layer.

    • Wash the organic layer with a saturated solution of sodium bicarbonate. Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form.

    • Wash the organic layer again with deionized water, followed by a wash with a saturated brine solution to aid in the removal of water.

    • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent to obtain the crude, dry product.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a short path distillation head if available.

    • Add the dry, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Slowly apply vacuum to the system.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is approximately 158°C at 8 mmHg.

    • Monitor the temperature closely and collect the pure product in a pre-weighed receiving flask.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation:

    • Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system should result in the product having an Rf value of approximately 0.3 on a TLC plate.

    • Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing:

    • Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound workup Aqueous Workup (Water & Bicarbonate Wash) start->workup Remove water-soluble impurities drying Drying (Anhydrous MgSO4) workup->drying Remove residual water distillation Vacuum Distillation drying->distillation Separate by boiling point chromatography Column Chromatography (Optional, for high purity) distillation->chromatography If further purification is needed analysis Purity Analysis (GC-MS, NMR) distillation->analysis Assess purity chromatography->analysis product Pure Product analysis->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_distillation start Distillation Problem q1 Product Decomposing? start->q1 q2 Slow Distillation or Poor Separation? start->q2 ans1a Check Vacuum Level q1->ans1a Yes ans2a Increase Heating Gradually q2->ans2a Yes ans1b Lower Heating Mantle Temp ans1a->ans1b ans1c Use Short Path Apparatus ans1b->ans1c ans2b Insulate Column ans2a->ans2b ans2c Ensure Smooth Boiling (Stirring/Boiling Chips) ans2b->ans2c ans2d Use Fractionating Column ans2c->ans2d

Caption: Troubleshooting logic for common distillation issues.

References

Technical Support Center: 1,2-Bis(chloroacetoxy)ethane Crosslinking Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 1,2-Bis(chloroacetoxy)ethane as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of crosslinking for this compound?

This compound is an electrophilic crosslinking agent. The chloroacetyl groups are reactive towards nucleophilic side chains of amino acids such as cysteine and histidine. The crosslinking reaction involves the nucleophilic attack of the thiol group of cysteine or the imidazole ring of histidine on the carbon atom bearing the chlorine, leading to the formation of a stable thioether or alkylated imidazole bond, respectively, and the displacement of the chloride ion. Since the molecule has two reactive chloroacetyl groups, it can form covalent bonds with two different amino acid residues, thus creating an intra- or intermolecular crosslink.

Q2: What are the key parameters to control the degree of crosslinking with this compound?

The degree of crosslinking can be controlled by carefully adjusting several experimental parameters:

  • Concentration of this compound: Higher concentrations of the crosslinker will generally lead to a higher degree of crosslinking.[1][2] It is crucial to titrate the concentration to find the optimal balance between efficient crosslinking and potential protein precipitation or aggregation.

  • Reaction Time: The extent of crosslinking is time-dependent. Longer incubation times will result in a higher degree of crosslinking.[3]

  • Temperature: Increasing the reaction temperature generally accelerates the rate of the crosslinking reaction.[4][5] However, higher temperatures can also lead to protein denaturation and aggregation.

  • pH of the Reaction Buffer: The pH of the reaction buffer influences the reactivity of the target amino acid residues. For cysteine residues, a pH range of 7.5-8.0 is often optimal for the reactivity of the thiol group.[3]

  • Protein Concentration: The concentration of the target protein or biomolecule can also affect the crosslinking efficiency, with higher concentrations favoring intermolecular crosslinking.

Q3: How can I quantify the degree of crosslinking?

Several methods can be used to determine the degree of crosslinking:

  • Gel Electrophoresis (SDS-PAGE): This is a simple and common method to visualize the formation of crosslinked products. Crosslinked proteins will appear as higher molecular weight bands on the gel.

  • Swelling Studies: For crosslinked polymers or hydrogels, the degree of crosslinking can be indirectly measured by its swelling behavior. A higher degree of crosslinking results in a more tightly linked network that swells less.[6]

  • Rheology and Dynamic Mechanical Analysis (DMA): These techniques can be used to measure the mechanical properties of crosslinked materials, which are directly related to the crosslink density.

  • Spectroscopic Methods: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of specific functional groups involved in the crosslinking reaction.[6]

  • Mass Spectrometry (MS): For detailed analysis of protein crosslinks, mass spectrometry can identify the specific amino acid residues involved in the crosslink.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Crosslinking Efficiency Sub-optimal pH: The pH of the buffer may not be suitable for the reaction.Ensure the pH of the crosslinking buffer is in the optimal range for the target residues (e.g., pH 7.5-8.0 for cysteine).[3]
Inactive Reagent: The this compound may have hydrolyzed or degraded.Use a fresh stock of the crosslinking agent.
Insufficient Reagent Concentration: The concentration of the crosslinker may be too low.Increase the molar excess of this compound in a stepwise manner.
Short Reaction Time: The incubation time may not be long enough for the reaction to proceed.Increase the incubation time.[3]
Inaccessible Target Residues: The target amino acid residues (cysteine, histidine) may be buried within the protein structure.Consider using a denaturing agent if the native protein structure is not required.
Interfering Buffer Components: The buffer may contain nucleophiles that compete with the target protein.Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). Use buffers like HEPES or PBS.
Excessive Protein Precipitation/Aggregation Over-crosslinking: The concentration of the crosslinker is too high, leading to extensive, insoluble aggregates.Decrease the concentration of this compound.[3] Perform a titration to find the optimal concentration.
Sub-optimal Buffer Conditions: The buffer composition or pH may be promoting protein instability.Optimize the buffer composition, including ionic strength and pH.
High Protein Concentration: The protein concentration may be too high, favoring intermolecular crosslinking and aggregation.Reduce the protein concentration.
High Molecular Weight Smearing on Gel Non-specific Crosslinking: The crosslinker is reacting with non-target residues or is present in too high of a concentration.Reduce the crosslinker concentration and optimize the reaction time and temperature.
Heterogeneous Crosslinking: A wide distribution of crosslinked species is being formed.This is common. To isolate specific species, consider techniques like size-exclusion chromatography.

Experimental Protocols

General Protocol for Crosslinking a Purified Protein Complex

This protocol provides a general starting point. The optimal conditions, particularly the concentration of this compound and the reaction time, should be determined empirically for each specific system.

  • Protein Sample Preparation:

    • Prepare the purified protein complex at a concentration of 0.5-2.0 mg/mL in a non-amine, non-thiol containing buffer (e.g., PBS, HEPES) at a pH of 7.5-8.0.

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration. It is recommended to test a range of final concentrations (e.g., 0.5 mM to 5 mM).

    • Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 2 hours. The optimal time and temperature should be determined experimentally.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM. The primary amines in Tris will react with and consume any unreacted chloroacetyl groups.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis of Crosslinking:

    • Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

Quantitative Data

The degree of crosslinking is highly dependent on the specific experimental conditions. The following table provides a hypothetical example of how to present quantitative data from an optimization experiment. Researchers should generate their own data to determine the optimal conditions for their system.

This compound (mM)Reaction Time (min)Temperature (°C)% Crosslinked Product (by Densitometry)Observations
0.5302515%Faint higher molecular weight band observed.
1302540%Clear higher molecular weight band.
2302575%Intense higher molecular weight band.
5302590%Significant protein precipitation observed.
1152525%Lighter higher molecular weight band.
1602560%Darker higher molecular weight band.
130420%Slower reaction at lower temperature.
1303770%Faster reaction at higher temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis protein_prep Prepare Protein Sample (0.5-2.0 mg/mL in PBS/HEPES) mix Add Crosslinker to Protein (Test 0.5-5 mM final conc.) protein_prep->mix crosslinker_prep Prepare Fresh Crosslinker Stock (this compound in DMSO) crosslinker_prep->mix incubate Incubate (e.g., 30-60 min at RT) mix->incubate quench Add Quenching Buffer (e.g., 20-50 mM Tris-HCl) incubate->quench analysis Analyze by SDS-PAGE, Mass Spectrometry, etc. quench->analysis

Caption: General experimental workflow for crosslinking with this compound.

troubleshooting_logic cluster_solutions_no_crosslinking Troubleshooting: No/Low Crosslinking cluster_solutions_precipitation Troubleshooting: Precipitation start Start Crosslinking Experiment check_result Analyze Results (e.g., SDS-PAGE) start->check_result success Successful Crosslinking check_result->success Expected Bands no_crosslinking No/Low Crosslinking check_result->no_crosslinking No High MW Bands precipitation Precipitation/ Aggregation check_result->precipitation Sample Precipitates increase_conc Increase Crosslinker Concentration no_crosslinking->increase_conc increase_time Increase Reaction Time no_crosslinking->increase_time check_ph Optimize Buffer pH (e.g., 7.5-8.0) no_crosslinking->check_ph check_buffer Use Non-interfering Buffer (PBS, HEPES) no_crosslinking->check_buffer decrease_conc Decrease Crosslinker Concentration precipitation->decrease_conc decrease_protein_conc Decrease Protein Concentration precipitation->decrease_protein_conc optimize_buffer Optimize Buffer Conditions precipitation->optimize_buffer

Caption: Logic diagram for troubleshooting common crosslinking issues.

References

Preventing premature polymerization with 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(chloroacetoxy)ethane. The information provided is intended to help prevent premature polymerization and address other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Ethylene Glycol Bis(monochloroacetate) or Ethylene Glycol Dichloroacetate, is primarily used as a crosslinking agent in the production of polymers, such as resins and adhesives.[1] Its role is to form stable chemical bonds that enhance the strength, durability, and other material properties like wrinkle resistance in textiles.[1]

Q2: My reaction mixture containing this compound solidified prematurely. What is the likely cause?

Premature solidification of a reaction mixture is often due to unwanted and premature polymerization of the monomers in the formulation.[2] This can be triggered by several factors, including:

  • Heat: Elevated temperatures can initiate the decomposition of initiators or directly provide the energy for polymerization to begin.

  • Light: UV radiation can generate free radicals, initiating a polymerization chain reaction.[2]

  • Contaminants: Trace impurities, such as metal ions or peroxides, can act as unintended initiators.[2]

  • Improper Storage: Exposure to air, moisture, or elevated temperatures during storage can degrade the material and lead to increased reactivity.

Q3: What is a polymerization inhibitor and how does it prevent premature polymerization?

A polymerization inhibitor is a chemical added to reactive monomers to prevent their premature polymerization during storage or reaction.[3] These substances function by scavenging free radicals, which are the initiators of most polymerization chain reactions.[3] By neutralizing these radicals, the inhibitor effectively stops the polymerization from starting.[3]

Q4: What are some common inhibitors used in formulations that might include a crosslinker like this compound?

Commonly used inhibitors for monomers like acrylates and vinyl esters, which are often used with crosslinking agents, include:[2][4]

  • Phenolic compounds: Hydroquinone (HQ) and its monomethyl ether (MEHQ).

  • Butylated hydroxytoluene (BHT). [2]

  • Quinones: p-Benzoquinone (p-BQ).[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in polymerization reactions.

Issue 1: Rapid, uncontrolled polymerization after adding this compound.

  • Possible Cause: The monomer system may lack a sufficient amount of polymerization inhibitor, or the inhibitor may have been consumed.

  • Solution:

    • Ensure the monomers you are using are fresh and contain the appropriate type and concentration of inhibitor from the manufacturer.

    • If you have removed the inhibitor from the monomer, consider adding a controlled amount of a suitable inhibitor back into the reaction mixture.

    • Review your experimental protocol to ensure that the reaction temperature is within the recommended range.

Issue 2: The reaction mixture thickens and becomes viscous before the intended reaction time.

  • Possible Cause: This may be a sign of the onset of premature polymerization. The reaction may be proceeding faster than anticipated due to incorrect temperature or initiator concentration.

  • Solution:

    • Immediately cool the reaction vessel in an ice bath to slow down the reaction rate.

    • If possible and safe to do so, add a small amount of a polymerization inhibitor to quench the reaction.

    • For future experiments, consider reducing the reaction temperature or the concentration of the initiator.

Issue 3: Inconsistent results or failed reactions when using this compound.

  • Possible Cause: The purity and stability of this compound can affect its reactivity. Improper storage can lead to degradation.

  • Solution:

    • Store this compound in a cool, dry, and dark place, away from heat and incompatible materials.[5]

    • Ensure the container is tightly sealed to prevent exposure to moisture and air.

    • Use a fresh batch of the crosslinker if you suspect the quality of your current stock has been compromised.

Data Presentation

Table 1: Common Polymerization Inhibitors and Their Typical Concentrations

InhibitorChemical FamilyTypical Concentration (ppm)Notes
Hydroquinone (HQ)Phenolic100 - 1000Effective but can slow down the desired polymerization if not removed.
Monomethyl Ether of Hydroquinone (MEHQ)Phenolic15 - 200A common choice for stabilizing acrylic monomers.
Butylated Hydroxytoluene (BHT)Phenolic50 - 500Often used as an antioxidant and polymerization inhibitor.[2]
p-Benzoquinone (p-BQ)Quinone10 - 100Highly effective, but can impart color to the final product.[2]

Experimental Protocols

Protocol 1: Standard Procedure for a Free-Radical Polymerization using a Crosslinker

  • Monomer Preparation: If the monomer contains an inhibitor that needs to be removed, pass it through a column of inhibitor-remover resin immediately before use.

  • Reaction Setup: Assemble a clean, dry reaction vessel with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the monomer, solvent (if any), and this compound to the reaction vessel.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Temperature Control: Bring the reaction mixture to the desired temperature using a water or oil bath.

  • Initiator Addition: Dissolve the free-radical initiator (e.g., AIBN or benzoyl peroxide) in a small amount of the monomer or solvent and add it to the reaction vessel.

  • Reaction Monitoring: Monitor the reaction progress by observing changes in viscosity or by taking samples for analysis (e.g., GC, NMR).

  • Quenching: Once the desired conversion is reached, cool the reaction mixture and, if necessary, add an inhibitor to stop the polymerization.

Visualizations

Troubleshooting_Premature_Polymerization start Start: Premature Polymerization Observed check_inhibitor Is the monomer fresh and contains an inhibitor? start->check_inhibitor check_temp Is the reaction temperature within the specified range? check_inhibitor->check_temp Yes action_replace_monomer Action: Use fresh, inhibited monomer. check_inhibitor->action_replace_monomer No check_initiator Is the initiator concentration correct? check_temp->check_initiator Yes action_adjust_temp Action: Adjust temperature control. check_temp->action_adjust_temp No check_purity Is the this compound pure and properly stored? check_initiator->check_purity Yes action_adjust_initiator Action: Recalculate and adjust initiator concentration. check_initiator->action_adjust_initiator No action_replace_crosslinker Action: Use a fresh batch of This compound. check_purity->action_replace_crosslinker No end_success Problem Resolved check_purity->end_success Yes action_replace_monomer->end_success action_adjust_temp->end_success action_adjust_initiator->end_success action_replace_crosslinker->end_success

Caption: Troubleshooting workflow for premature polymerization.

Inhibition_Mechanism cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway initiator Initiator (e.g., Heat, Light, Impurity) free_radical Free Radical (R•) initiator->free_radical growing_chain Growing Polymer Chain (R-M•) free_radical->growing_chain + M inactive_species Inactive Species (R-H + In•) free_radical->inactive_species + InH monomer Monomer (M) polymer Polymer growing_chain->polymer + n(M) inhibitor Inhibitor (InH)

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Enhancing the Efficiency of 1,2-Bis(chloroacetoxy)ethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of 1,2-Bis(chloroacetoxy)ethane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions involving this versatile chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the esterification of ethylene glycol with chloroacetyl chloride.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Chloroacetyl chloride is sensitive to moisture and can hydrolyze to chloroacetic acid. 3. Equilibrium Limitation: Esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back to the reactants. 4. Loss during Workup: The product may be lost during extraction or purification steps.1. Monitor the reaction progress using techniques like TLC or GC. Consider increasing the reaction time or temperature, within the stability limits of the reactants and products. 2. Use freshly distilled or high-purity chloroacetyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). 3. Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using chloroacetic acid. Alternatively, add a dehydrating agent like molecular sieves. When using chloroacetyl chloride, the formation of HCl gas helps to drive the reaction forward. 4. Optimize the extraction and purification protocol. Ensure the correct solvent polarity and pH for efficient separation.
Formation of Dark Brown or Black Reaction Mixture 1. High Reaction Temperature: Uncontrolled exothermic reaction, particularly during the addition of chloroacetyl chloride. 2. Impurities in Reagents: Presence of impurities in ethylene glycol or chloroacetyl chloride can lead to side reactions and decomposition. 3. Side Reactions: Polymerization or other side reactions can produce colored byproducts.1. Add chloroacetyl chloride dropwise to a cooled solution of ethylene glycol to control the initial exotherm. Maintain the reaction temperature within the optimal range. 2. Use high-purity, anhydrous reagents. 3. Analyze the reaction mixture to identify byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
Product is Oily or Difficult to Purify 1. Presence of Impurities: Unreacted starting materials or byproducts can interfere with crystallization or distillation. 2. Incomplete Removal of Catalyst/Byproducts: Residual acid catalyst or HCl can lead to product degradation during purification.1. Ensure the reaction has gone to completion. Use appropriate workup procedures, such as washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. 2. Thoroughly wash the crude product to remove any residual catalyst or HCl before attempting final purification.
Presence of Unexpected Byproducts 1. Side Reactions: The hydroxyl groups of ethylene glycol can react with the chloroacetyl group of the product or another molecule of chloroacetyl chloride, leading to oligomers. 2. Reaction with Solvent: Some solvents may react with chloroacetyl chloride.1. Control the stoichiometry of the reactants carefully. Adding the chloroacetyl chloride slowly to an excess of ethylene glycol can favor the formation of the desired diester. 2. Use an inert solvent that does not react with the reagents under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves the esterification of ethylene glycol with chloroacetyl chloride. This reaction is typically performed in an inert solvent and may use a base to scavenge the HCl byproduct. An alternative is the reaction of ethylene glycol with chloroacetic acid, often requiring an acid catalyst and removal of water to drive the reaction to completion.

Q2: What are the critical parameters to control for a high-yield reaction?

A2: The key parameters for optimizing the yield of this compound are:

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive with water. All reagents, solvents, and glassware must be dry.

  • Temperature Control: The reaction is exothermic. Slow, controlled addition of chloroacetyl chloride and maintaining an appropriate reaction temperature are crucial to prevent side reactions.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to favor the formation of the diester and minimize the formation of the monoester or other byproducts.

  • Removal of Byproducts: Efficient removal of HCl (when using chloroacetyl chloride) or water (when using chloroacetic acid) is essential to drive the reaction equilibrium towards the product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting materials and the appearance of the product.

Q4: What are the common side reactions to be aware of?

A4: Potential side reactions include:

  • Formation of the monoester: 2-(Chloroacetoxy)ethanol may be formed if the reaction does not go to completion.

  • Polymerization: Intermolecular reactions can lead to the formation of oligomers or polymers.

  • Hydrolysis of chloroacetyl chloride: If moisture is present, chloroacetyl chloride will hydrolyze to chloroacetic acid, which is less reactive.

Q5: What is the recommended method for purifying this compound?

A5: The purification method depends on the scale and the impurities present. Common methods include:

  • Washing: The crude product is typically washed with water to remove unreacted ethylene glycol, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any acidic impurities, and finally with brine.

  • Drying: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: Vacuum distillation can be used to purify the product, especially to separate it from higher-boiling impurities.

  • Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols

Synthesis of this compound from Ethylene Glycol and Chloroacetyl Chloride

Materials:

  • Ethylene glycol

  • Chloroacetyl chloride

  • Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

  • A non-nucleophilic base (e.g., triethylamine or pyridine, optional)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas).

  • Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve ethylene glycol in the anhydrous solvent. If using a base, add it to this solution.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add chloroacetyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and slowly add water to quench any unreacted chloroacetyl chloride.

  • Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

ParameterCondition 1Condition 2
Reactants Ethylene Glycol, Chloroacetyl ChlorideEthylene Glycol, Chloroacetic Acid
Solvent DichloromethaneToluene
Catalyst/Base Triethylaminep-Toluenesulfonic acid
Temperature 0°C to Room TemperatureReflux
Reaction Time 4-6 hours8-12 hours (with water removal)
Typical Yield Moderate to HighModerate
Purification Vacuum DistillationVacuum Distillation

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Gas prep_reagents->setup_glassware dissolve_eg Dissolve Ethylene Glycol in Solvent setup_glassware->dissolve_eg cool_mixture Cool to 0°C dissolve_eg->cool_mixture add_cac Add Chloroacetyl Chloride Dropwise cool_mixture->add_cac react_rt Stir at Room Temperature add_cac->react_rt react_rt->react_rt quench Quench with Water react_rt->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry purify Purify (Distillation/ Recrystallization) dry->purify analyze Characterize Product (NMR, GC-MS, etc.) purify->analyze troubleshooting_logic start Low Yield? check_reaction Reaction Incomplete? start->check_reaction Yes check_reagents Reagents Degraded? start->check_reagents No check_reaction->check_reagents No solution_time_temp Increase Time/Temp Monitor Reaction check_reaction->solution_time_temp Yes check_workup Loss During Workup? check_reagents->check_workup No solution_reagents Use Fresh/Dry Reagents Inert Atmosphere check_reagents->solution_reagents Yes solution_workup Optimize Extraction/ Purification Protocol check_workup->solution_workup Yes

Technical Support Center: 1,2-Bis(chloroacetoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the synthesis of 1,2-Bis(chloroacetoxy)ethane, with a focus on catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method is the direct esterification of ethylene glycol with chloroacetic acid or its derivatives, such as chloroacetyl chloride. This reaction is typically acid-catalyzed. An alternative is an ester exchange (transesterification) reaction, for instance, reacting ethylene glycol with an alkyl chloroacetate like ethyl chloroacetate, which can offer milder conditions and higher purity.[1]

Q2: What types of catalysts are effective for the esterification of ethylene glycol with chloroacetic acid?

A2: A range of acid catalysts can be employed. These include:

  • Homogeneous Catalysts: Mineral acids like sulfuric acid are often used for direct catalytic esterification.[2]

  • Heterogeneous Catalysts (Solid Acids): These are often preferred for easier separation and reusability. Examples include strongly acidic cation exchange resins (e.g., Seralite SRC-120, Amberlyst 36) and mixed metal oxides (e.g., Mo/ZrO2).[3][4][5][6] These have demonstrated high activity and selectivity in the analogous esterification with acetic acid.

Q3: Why is temperature control critical during this synthesis?

A3: Temperature control is crucial to prevent side reactions. Excessively high temperatures can lead to the formation of undesired by-products such as 2-chloromethyl-4-hydroxytetrahydrofuran through cyclization or the formation of ethers like dioxane.[7][8] The optimal temperature range depends on the specific catalyst and reactants used.

Q4: How can I shift the reaction equilibrium to favor product formation?

A4: Esterification is a reversible reaction that produces water as a by-product. To maximize the yield of this compound, it is essential to remove water from the reaction mixture as it forms. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Q5: What are the main impurities I should expect and how can they be removed?

A5: Common impurities include the mono-ester (2-hydroxyethyl chloroacetate), unreacted starting materials (ethylene glycol and chloroacetic acid), and by-products from side reactions like 2-chloroethanol.[8][9] Purification typically involves washing the crude product with a basic solution (e.g., sodium bicarbonate) to neutralize acidic impurities, followed by extraction with an organic solvent, drying, and finally, purification by distillation under reduced pressure or recrystallization.[7]

Catalyst Selection and Performance Data

The selection of a suitable catalyst is paramount for achieving high yield and selectivity. While specific data for chloroacetic acid is limited in the provided results, extensive research on the esterification of ethylene glycol with acetic acid provides a strong model for catalyst performance.

Catalyst SystemReactantsMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperatureReaction TimeMax. ConversionSelectivityReference
Seralite SRC-120 Acetic Acid, Ethylene Glycol3.131.5% w/v333-363 K10 hours100% (Ethylene Glycol)66% (EGDA)[3][5]
Amberlyst 36 Acetic Acid, Ethylene Glycol0.5Not specified80 °C20 hours~85%Not specified[6]
Mo/ZrO2 Acetic Acid, Ethylene GlycolNot specifiedNot specifiedNot specifiedNot specifiedEffective catalystHigh surface acidity[4]
Molecular Sieve 13X Acetic Acid, Ethylene GlycolNot specified4.0 wt%333-363 K10 hours78% (Ethylene Glycol)Very low (EGDA)[3]

*EGDA refers to Ethylene Glycol Di-Acetate, the analogue of the target molecule.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction due to equilibrium limitations. 2. Catalyst deactivation or insufficient loading. 3. Sub-optimal reaction temperature. 4. Formation of side products.1. Remove water as it forms using a Dean-Stark trap or molecular sieves. 2. Increase catalyst loading or use fresh/reactivated catalyst.[5] 3. Optimize the reaction temperature; avoid excessively high temperatures that promote side reactions.[7] 4. Use a more selective catalyst (e.g., certain solid acids over mineral acids).
Presence of Mono-ester Impurity The reaction is a consecutive process; insufficient reaction time or stoichiometry may favor the mono-ester.[5]Increase the reaction time or adjust the molar ratio of chloroacetic acid to ethylene glycol to favor the di-substituted product.
Formation of Dark/Polymeric By-products Strong acid catalysts (like H₂SO₄) at high temperatures can cause charring or polymerization of ethylene glycol.Use a milder, heterogeneous catalyst (e.g., ion-exchange resin).[6] Lower the reaction temperature and ensure even heating.
Difficult Catalyst Separation Use of a homogeneous catalyst like sulfuric acid requires neutralization and extraction for removal.Switch to a heterogeneous solid acid catalyst (e.g., Amberlyst, Seralite SRC-120) which can be easily removed by filtration.[3][6]
Product Contains 2-Chloroethanol This can form if using chloroacetyl chloride and HCl is generated, which can react with ethylene glycol.[8]Ensure the reaction is carried out under anhydrous conditions and consider using a scavenger for HCl, such as pyridine.[10]

Experimental Protocols

Protocol 1: General Procedure for Esterification using a Solid Acid Catalyst

This protocol is a generalized procedure based on methods for the esterification of ethylene glycol.[3][5][6]

  • Apparatus Setup: Assemble a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (pre-filled with a suitable solvent like toluene to facilitate azeotropic water removal).

  • Reactant Charging: Charge the flask with ethylene glycol, a molar excess of chloroacetic acid (e.g., 2.2 to 3 equivalents), and the selected solid acid catalyst (e.g., 1-5 wt% Seralite SRC-120 or Amberlyst 36). Add the azeotroping solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The optimal temperature is typically between 80-120°C. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by analytical methods like TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the heterogeneous catalyst.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with water, a dilute aqueous solution of sodium bicarbonate (to remove unreacted acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to obtain this compound.

Visualized Workflows and Logic

Experimental_Workflow process process input input output output A 1. Setup & Reagents (Flask, Condenser, Ethylene Glycol, Chloroacetic Acid, Solvent) B 2. Add Catalyst (e.g., Solid Acid) A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Reaction Monitoring (TLC / GC) C->D D->C Continue Reaction E 5. Cool & Filter (Remove Catalyst) D->E Reaction Complete F 6. Aqueous Work-up (Wash with NaHCO3, Brine) E->F G 7. Dry & Concentrate (Dry organic layer, remove solvent) F->G H 8. Purify Product (Vacuum Distillation) G->H I Pure this compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Selection start_node Start: Define Synthesis Goals (Scale, Purity, Cost) decision_node Decision choice_node Choice catalyst_node Catalyst start start d1 Easy Separation Required? start->d1 c1 Use Heterogeneous Catalyst d1->c1 Yes c2 Use Homogeneous Catalyst d1->c2 No d2 High Reaction Rate Needed? cat3 Mineral Acid (e.g., H2SO4) d2->cat3 Yes d3 Mild Conditions Preferred? cat1 Ion-Exchange Resin (Amberlyst, Seralite) d3->cat1 Yes cat2 Mixed Metal Oxide (e.g., Mo/ZrO2) d3->cat2 No (May require higher temp) c1->d3 c2->d2 Reaction_Pathways reactant reactant product product intermediate intermediate side_product side_product R1 Ethylene Glycol S1 Dioxane R1->S1 High Temp Strong Acid S2 Diglycol Ethers R1->S2 Side Reaction center R1->center R2 Chloroacetic Acid R2->center I1 Mono-ester Intermediate (2-Hydroxyethyl chloroacetate) P1 Desired Product This compound I1->P1 + Chloroacetic Acid - H2O center->I1 + H+ / - H2O

References

Technical Support Center: 1,2-Bis(chloroacetoxy)ethane Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 1,2-Bis(chloroacetoxy)ethane under stress conditions?

Based on its chemical structure, the primary degradation pathway is expected to be hydrolysis of the two ester linkages. This hydrolysis can be catalyzed by acidic or basic conditions. Under more energetic conditions, such as high heat or UV light, cleavage of the carbon-carbon or carbon-oxygen bonds of the ethane bridge, or the carbon-chlorine bonds, may occur.

Q2: What are the likely degradation products of this compound?

The primary degradation products from hydrolysis are expected to be:

  • Mono-deacetylated intermediate: 1-(chloroacetoxy)-2-hydroxyethane

  • Fully deacetylated product: Ethylene glycol

  • Byproduct: Chloroacetic acid

Q3: My HPLC analysis shows more peaks than expected. What could be the cause?

Unexpected peaks in your HPLC chromatogram could be due to several factors:

  • Secondary degradation products: Under harsh stress conditions, the primary degradation products (like ethylene glycol and chloroacetic acid) might undergo further reactions.

  • Contamination: Impurities could be introduced from your solvents, reagents, or sample handling equipment.

  • Mobile phase issues: A contaminated or improperly prepared mobile phase can introduce artifacts.

Q4: I'm observing a poor mass balance in my degradation study. Where could the compound have gone?

A poor mass balance can be attributed to:

  • Formation of volatile degradation products: If the degradation leads to volatile compounds, they may be lost from the sample.

  • Non-UV active degradation products: Some degradation products may not have a chromophore and will be invisible to a UV detector.

  • Precipitation of the compound or degradation products: The solubility of your compound or its degradants may change with the stress conditions, leading to precipitation.

Troubleshooting Guides

Issue 1: Inconsistent Retention Times in HPLC Analysis

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate.

  • Troubleshooting Steps:

    • Ensure your mobile phase is well-mixed and degassed.

    • Check for leaks in the HPLC system.

    • Verify that the column oven is maintaining a stable temperature.

    • Confirm the pump is delivering a consistent flow rate.[1]

Issue 2: Peak Tailing in Chromatograms

  • Possible Cause: Column degradation, interaction of the analyte with active sites on the column, or a mismatch between the injection solvent and the mobile phase.

  • Troubleshooting Steps:

    • Flush the column with a strong solvent to remove potential contaminants.

    • If possible, dissolve your sample in the mobile phase.

    • Consider using a different column or a pre-column filter.

    • Ensure the pH of the mobile phase is appropriate for your analytes.

Issue 3: No Degradation Observed Under Stress Conditions

  • Possible Cause: The stress conditions are not harsh enough, or the duration of the study is too short.

  • Troubleshooting Steps:

    • Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or the duration of the experiment.

    • For photostability studies, ensure the light source is of appropriate wavelength and intensity.

    • Confirm that your analytical method is capable of detecting small changes in the parent compound concentration.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl602415%1-(chloroacetoxy)-2-hydroxyethane, Chloroacetic acid
0.1 M NaOH25490%Ethylene glycol, Chloroacetic acid
3% H₂O₂2524< 5%-
Thermal807210%Potential for various cleavage products
Photolytic (UV)25485-10%Potential for radical-based degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours) and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a UV light source.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both samples at specified time points for HPLC analysis.

Mandatory Visualizations

Hydrolytic Degradation Pathway This compound This compound Mono-deacetylated Intermediate Mono-deacetylated Intermediate This compound->Mono-deacetylated Intermediate  H₂O (Acid/Base) Chloroacetic Acid Chloroacetic Acid This compound->Chloroacetic Acid Ethylene Glycol Ethylene Glycol Mono-deacetylated Intermediate->Ethylene Glycol  H₂O (Acid/Base) Mono-deacetylated Intermediate->Chloroacetic Acid

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sampling Sampling Acid Hydrolysis->Sampling Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photolytic Photolytic Photolytic->Sampling Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic HPLC Analysis HPLC Analysis Sampling->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Scaling Up 1,2-Bis(chloroacetoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-Bis(chloroacetoxy)ethane, with a focus on scaling up the reaction from a laboratory to a pilot plant setting.

Experimental Protocols

Lab-Scale Synthesis of this compound

Objective: To synthesize this compound on a laboratory scale.

Materials:

  • Ethylene glycol

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or a similar inert solvent

  • Pyridine or triethylamine (as an HCl scavenger)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve ethylene glycol (1.0 eq) and pyridine (2.2 eq) in anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (2.2 eq) dropwise from the addition funnel to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Lab-Scale Reaction Parameters and Typical Results
ParameterValue
Ethylene Glycol1.0 mol
Chloroacetyl Chloride2.2 mol
Pyridine2.2 mol
Solvent (DCM)500 mL
Reaction Temperature0-25 °C
Reaction Time4-6 hours
Typical Yield 85-95%
Purity (by GC) >98%
Table 2: Pilot-Scale Batch Parameters (Illustrative Example)
ParameterValue
Ethylene Glycol50 kg (806 mol)
Chloroacetyl Chloride205 kg (1814 mol)
Triethylamine184 kg (1818 mol)
Solvent (Toluene)500 L
Reaction Temperature10-30 °C (controlled via reactor jacket)
Reaction Time6-8 hours
Expected Yield 80-90%
Target Purity >97%

Troubleshooting Guides & FAQs

Low Product Yield

Q: We are experiencing a lower than expected yield in our pilot-scale reaction. What are the potential causes and solutions?

A: Low yield during scale-up can be attributed to several factors. Here is a troubleshooting guide:

Potential CauseRecommended Solution
Incomplete Reaction - Verify Stoichiometry: Ensure accurate measurement of all reactants on a larger scale. - Monitor Reaction Progress: Utilize in-process controls (e.g., GC, HPLC) to confirm the reaction has gone to completion before initiating work-up. - Improve Mixing: Inadequate agitation in a larger reactor can lead to localized concentration gradients. Evaluate and optimize the stirrer speed and design.
Side Reactions - Temperature Control: Poor heat dissipation in a larger volume can lead to temperature spikes, promoting side reactions. Ensure the reactor's cooling system is adequate and functioning correctly.[1] - Byproduct Formation: The primary byproduct is hydrogen chloride (HCl), which can catalyze side reactions if not effectively neutralized. Ensure a sufficient amount of a suitable base (e.g., triethylamine) is used.[2] Other potential byproducts include 1,2-dichloroethane and oligomeric species.[3]
Product Loss During Work-up - Aqueous Washes: Minimize the number and volume of aqueous washes to reduce product loss, as the product may have some water solubility. - Phase Separation: Ensure complete phase separation during extractions. Emulsions can be an issue at a larger scale. - Purification: Optimize the purification step (e.g., distillation parameters) to minimize product loss in the waste streams.
Reagent Quality - Moisture Sensitivity: Chloroacetyl chloride is sensitive to moisture. Ensure all reactants and the solvent are anhydrous, and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen).[4]
Product Purity Issues

Q: Our final product purity is below the target specification. What impurities should we look for and how can we mitigate them?

A: Common impurities and mitigation strategies are outlined below:

ImpurityFormation PathwayMitigation Strategy
2-Chloroacetoxyethanol (mono-substituted product) Incomplete reaction of ethylene glycol.- Ensure the correct stoichiometry of chloroacetyl chloride (slight excess). - Increase reaction time and monitor for the disappearance of the mono-substituted intermediate by GC.
Unreacted Ethylene Glycol Incomplete reaction.- Optimize reaction time and temperature. - Can be removed during the aqueous work-up due to its high water solubility.
Polymeric/Oligomeric Byproducts High reaction temperatures or incorrect reagent addition can lead to intermolecular reactions.[1][3]- Maintain strict temperature control. - Add the chloroacetyl chloride to the ethylene glycol solution slowly to maintain a low concentration of the reactive acyl chloride.
Chloroacetic Acid Hydrolysis of unreacted chloroacetyl chloride during work-up.[5]- Perform the aqueous quench at a low temperature. - Use a base (e.g., sodium bicarbonate) in the initial wash to neutralize and remove chloroacetic acid.
Scale-Up Challenges

Q: What are the primary challenges when scaling this reaction from the lab to a pilot plant?

A: The main challenges include:

  • Heat Management: The reaction is exothermic. What is easily controlled with an ice bath in the lab requires a robust reactor cooling system at the pilot scale to prevent temperature overshoots and side reactions.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging. Poor mixing can lead to localized "hot spots" and incomplete reactions.

  • HCl Byproduct Management: The reaction generates a significant amount of HCl gas. In the lab, this is managed with a base in the reaction mixture. At the pilot scale, this results in a large quantity of salt byproduct that needs to be handled and disposed of. An alternative is to use a scrubber system to capture the HCl gas, though this requires careful engineering to prevent back-pressure and ensure efficient removal.[2]

  • Material Handling: Handling larger quantities of corrosive and moisture-sensitive chloroacetyl chloride requires specialized equipment and stringent safety protocols.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product EG Ethylene Glycol Reaction Esterification Reaction (0-30 °C) EG->Reaction CAC Chloroacetyl Chloride CAC->Reaction Base Pyridine / Triethylamine Base->Reaction Solvent Anhydrous Solvent (DCM/Toluene) Solvent->Reaction Quench Aqueous Quench Reaction->Quench Wash Wash (NaHCO3, H2O, Brine) Quench->Wash Dry Dry (MgSO4 / Na2SO4) Wash->Dry Concentrate Concentration (Rotovap) Dry->Concentrate Purify Purification (Vacuum Distillation) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions WorkupLoss Loss During Work-up? Start->WorkupLoss ReagentQuality Reagent Quality Issue? Start->ReagentQuality CheckStoichiometry Verify Stoichiometry & Monitor Reaction IncompleteReaction->CheckStoichiometry Yes CheckTempControl Improve Temperature Control SideReactions->CheckTempControl Yes OptimizeWorkup Optimize Work-up & Purification WorkupLoss->OptimizeWorkup Yes CheckReagents Use Anhydrous Reagents ReagentQuality->CheckReagents Yes

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Crosslinking Agents: 1,2-Bis(chloroacetoxy)ethane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug development, the selection of an appropriate crosslinking agent is a critical determinant of the final product's performance and biocompatibility. This guide provides an objective comparison of 1,2-Bis(chloroacetoxy)ethane with other commonly employed crosslinking agents, supported by available data and experimental insights.

Introduction to Crosslinking and its Significance

Crosslinking is a chemical process that involves the formation of covalent or ionic bonds between polymer chains, transforming them into a more stable, three-dimensional network.[1] This structural modification is pivotal in enhancing the mechanical strength, thermal stability, and swelling properties of polymers.[2][3][4] In the realm of drug delivery, crosslinking is instrumental in creating hydrogels that can encapsulate and control the release of therapeutic agents.[5][6][7]

Overview of this compound and Alternatives

This compound is a chemical compound utilized as a crosslinking agent in the production of various polymers, including resins and adhesives, to bolster their strength and durability.[8] Its bifunctional nature, possessing two chloroacetoxy groups, allows it to react with and link polymer chains.

A spectrum of alternative crosslinking agents is available, each with distinct reactive groups and mechanisms of action. These can be broadly categorized as homo-bifunctional (possessing two identical reactive groups) or hetero-bifunctional (containing two different reactive groups). Common examples include:

  • Glutaraldehyde: A widely used homo-bifunctional crosslinker that reacts primarily with amine groups.[9]

  • Epichlorohydrin: Another crosslinking agent often used with polysaccharides like cellulose.

  • Genipin: A naturally derived crosslinking agent known for its lower cytotoxicity compared to some synthetic alternatives.[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS): A "zero-length" crosslinking system that facilitates the formation of an amide bond between carboxyl and amine groups without introducing a spacer molecule.[11]

Comparative Performance Data

A direct quantitative comparison of this compound with other crosslinking agents is not extensively documented in publicly available literature. However, we can infer its potential performance based on the general principles of crosslinking and data from analogous systems. The choice of a crosslinking agent significantly influences key properties of the resulting material, such as swelling behavior, mechanical strength, and biocompatibility.

The following tables provide a framework for comparing the performance of crosslinking agents. Note: The data presented below is illustrative and intended to guide experimental design. Specific values for this compound would need to be determined experimentally.

Table 1: Comparison of Swelling Ratios for Hydrogels Crosslinked with Different Agents

Crosslinking AgentPolymer MatrixSwelling Ratio (%)Reference
This compound e.g., GelatinData not available
GlutaraldehydeGelatinVaries with concentration[10]
GenipinGelatinVaries with concentration[10]
EDC/NHSGelatinVaries with concentration[11]

Table 2: Comparison of Mechanical Properties of Crosslinked Polymers

Crosslinking AgentPolymer MatrixTensile Strength (MPa)Elastic Modulus (MPa)Reference
This compound e.g., PolyamideData not availableData not available
GlutaraldehydeGelatinVaries with concentrationVaries with concentration[10]
Various DimethacrylatesPMMAVaries with type and concentrationVaries with type and concentration[2]

Table 3: Comparative Cytotoxicity of Crosslinking Agents

Crosslinking AgentCell LineIC50 (Concentration for 50% Inhibition)Reference
This compound Data not availableData not available
GlutaraldehydeOdontoblast-like cellsCytotoxic, concentration-dependent[9]
GenipinFibroblastsGenerally lower cytotoxicity than glutaraldehyde[10]
Bis(2-chloroethyl)amine (related compound)Various cancer cell linesPotent cytotoxicity[12]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of crosslinking agents. Below are generalized protocols for hydrogel synthesis and protein crosslinking that can be adapted for use with this compound.

Protocol for Hydrogel Synthesis and Characterization

This protocol outlines the steps for synthesizing a hydrogel and evaluating its swelling and mechanical properties.

Materials:

  • Polymer (e.g., Gelatin, Chitosan, Polyvinyl alcohol)

  • This compound

  • Alternative crosslinking agent (e.g., Glutaraldehyde)

  • Appropriate solvent (e.g., deionized water, buffer solution)

  • Magnetic stirrer

  • Molds for hydrogel casting

  • Analytical balance

  • Mechanical testing apparatus

Procedure:

  • Polymer Solution Preparation: Dissolve the chosen polymer in the appropriate solvent to the desired concentration with continuous stirring.

  • Crosslinker Addition: Add a predetermined amount of this compound (or the alternative crosslinker) to the polymer solution. The concentration of the crosslinker will influence the degree of crosslinking and should be optimized.

  • Crosslinking Reaction: Allow the reaction to proceed for a specific time and at a controlled temperature.

  • Gelation and Washing: Cast the mixture into molds and allow it to fully gel. After gelation, wash the hydrogel extensively with the solvent to remove any unreacted crosslinker and polymer.

  • Swelling Ratio Determination:

    • Weigh the fully swollen hydrogel (Ws).

    • Freeze-dry the hydrogel to a constant weight (Wd).

    • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

  • Mechanical Testing: Perform tensile or compression tests on the swollen hydrogel samples to determine properties such as tensile strength and elastic modulus.

Protocol for Protein Crosslinking

This protocol describes a general workflow for crosslinking proteins to study protein-protein interactions.

Materials:

  • Purified protein or protein complex

  • This compound

  • Crosslinking buffer (e.g., HEPES, PBS, ensuring no primary amines if they are the target)

  • Quenching solution (e.g., Tris buffer)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Protein Preparation: Prepare the protein sample in the crosslinking buffer at an appropriate concentration.

  • Crosslinking Reaction: Add this compound to the protein solution. The optimal concentration and reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to react with any excess crosslinker.

  • Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

  • Mass Spectrometry Analysis (for interaction site mapping):

    • Excise the crosslinked protein bands from the gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by mass spectrometry to identify the crosslinked peptides and map the interaction sites.

Reaction Mechanisms and Pathways

Understanding the reaction mechanism of a crosslinking agent is crucial for predicting its reactivity and selecting the appropriate experimental conditions.

Proposed Reaction Mechanism of this compound

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Polymer1 Polymer Chain 1 with Nucleophilic Group (e.g., -NH2, -OH) Crosslinked_Polymer Crosslinked Polymer Network Polymer1->Crosslinked_Polymer Nucleophilic Attack Crosslinker This compound Cl-CH2-COO-CH2-CH2-OOC-CH2-Cl Crosslinker->Crosslinked_Polymer Forms Bridge Polymer2 Polymer Chain 2 with Nucleophilic Group (e.g., -NH2, -OH) Polymer2->Crosslinked_Polymer Nucleophilic Attack

Caption: Proposed crosslinking mechanism of this compound.

Experimental Workflow for Comparative Analysis

A systematic workflow is necessary to obtain reliable comparative data.

Experimental_Workflow cluster_characterization Characterization Start Select Polymer and Crosslinking Agents (this compound vs. Alternatives) Protocol Standardize Experimental Protocol (Concentration, Temp, Time) Start->Protocol Synthesis Synthesize Crosslinked Materials Protocol->Synthesis Characterization Characterize Material Properties Synthesis->Characterization Data_Analysis Analyze and Compare Data Characterization->Data_Analysis Swelling Swelling Ratio Characterization->Swelling Mechanical Mechanical Properties Characterization->Mechanical Cytotoxicity Biocompatibility/Cytotoxicity Characterization->Cytotoxicity Conclusion Draw Conclusions on Performance Data_Analysis->Conclusion

Caption: Workflow for comparing crosslinking agents.

Conclusion and Future Directions

This compound presents itself as a viable crosslinking agent for various polymeric materials. However, a significant gap exists in the scientific literature regarding its direct performance comparison with more established crosslinkers, particularly in the context of drug delivery and bioconjugation. Future research should focus on systematic studies to generate quantitative data on its crosslinking efficiency, the mechanical properties of the resulting materials, and its biocompatibility. Such studies will be invaluable for researchers and drug development professionals in making informed decisions for their specific applications.

References

A Comparative Guide to Polymers Crosslinked with 1,2-Bis(chloroacetoxy)ethane and Alternative Ester-Based Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, particularly in the development of materials for biomedical and drug delivery applications, the choice of crosslinking agent is a critical determinant of the final product's performance. Ester-based crosslinkers are a significant class of compounds used to form three-dimensional polymer networks, offering the advantage of hydrolytically degradable linkages. This guide provides a comparative overview of the characterization of polymers crosslinked with 1,2-Bis(chloroacetoxy)ethane and other common ester-based crosslinking agents.

While specific experimental data for polymers crosslinked with this compound is not extensively available in published literature, this guide presents a framework for their characterization. The data herein is representative of typical values obtained for polymers crosslinked with various esterifying agents and serves as a benchmark for comparative analysis.

Performance Comparison of Ester-Based Crosslinkers

The selection of a crosslinking agent significantly impacts the mechanical, thermal, and swelling properties of the resulting polymer network. The following tables summarize key performance indicators for polymers crosslinked with this compound alongside common alternatives like glutaraldehyde (an aldehyde-based crosslinker) and divinylbenzene (a vinyl-based crosslinker). The data for this compound is projected based on the expected behavior of ester crosslinks.

Table 1: Thermal Properties of Crosslinked Polymers

Crosslinking AgentPolymer MatrixTg (°C)Onset Decomposition T (°C)Char Yield at 600°C (%)
This compound Poly(vinyl alcohol)75 - 85280 - 320< 10
GlutaraldehydeChitosan90 - 110250 - 29015 - 25
DivinylbenzenePolystyrene> 100350 - 40030 - 40

Note: Data for this compound is hypothetical and based on typical values for ester crosslinked polymers.

Table 2: Mechanical Properties of Crosslinked Hydrogels

Crosslinking AgentPolymer MatrixTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
This compound Poly(acrylic acid)0.5 - 1.5100 - 2000.1 - 0.5
GlutaraldehydeGelatin0.8 - 2.050 - 1500.2 - 1.0
Poly(ethylene glycol) diacrylatePoly(acrylamide)0.1 - 0.8200 - 5000.05 - 0.3

Note: Data for this compound is hypothetical and based on typical values for ester crosslinked hydrogels.

Table 3: Swelling Properties of Crosslinked Hydrogels

Crosslinking AgentPolymer MatrixSwelling Ratio (%)Equilibrium Water Content (%)
This compound Hyaluronic Acid500 - 150080 - 95
GlutaraldehydeChitosan300 - 100075 - 90
N,N'-MethylenebisacrylamidePoly(N-isopropylacrylamide)800 - 200085 - 98

Note: Data for this compound is hypothetical and based on typical values for ester crosslinked hydrogels.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and can be adapted for the characterization of polymers crosslinked with various agents.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the formation of ester crosslinks and identify characteristic functional groups.

Methodology:

  • Prepare a thin film of the crosslinked polymer or mix a small amount of the powdered sample with potassium bromide (KBr) to form a pellet.

  • Record the FTIR spectrum over a range of 4000 to 400 cm-1.

  • Analyze the spectrum for the appearance of a characteristic ester carbonyl (C=O) stretching peak, typically in the region of 1730-1750 cm-1, and the disappearance or reduction in the intensity of the peaks corresponding to the reactive groups of the polymer (e.g., -OH or -COOH) and the chloroacetyl group of the crosslinker.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the crosslinked polymer.

Methodology:

  • Place a small sample (5-10 mg) of the dried crosslinked polymer into a TGA crucible.

  • Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset decomposition temperature and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer.

Methodology:

  • Seal a small sample (5-10 mg) of the dried crosslinked polymer in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg, then cool it rapidly to below the Tg.

  • Reheat the sample at a constant rate (e.g., 10°C/min) and record the heat flow.

  • The Tg is identified as a step-change in the heat flow curve.

Swelling Studies

Objective: To determine the swelling ratio and equilibrium water content of the crosslinked hydrogel.

Methodology:

  • Weigh a dried sample of the crosslinked hydrogel (Wd).

  • Immerse the sample in deionized water or a buffer solution at a specific temperature.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight of the swollen hydrogel becomes constant (equilibrium swelling).

  • Calculate the swelling ratio and equilibrium water content using the following equations:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

    • Equilibrium Water Content (%) = [(Ws - Wd) / Ws] x 100

Mechanical Testing

Objective: To evaluate the tensile strength, elongation at break, and Young's modulus of the crosslinked polymer.

Methodology:

  • Prepare dumbbell-shaped specimens of the crosslinked polymer according to standard specifications (e.g., ASTM D638).

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

  • Record the force and displacement until the specimen fractures.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

Visualizations

The following diagrams illustrate the crosslinking mechanism and a general workflow for the characterization of crosslinked polymers.

CrosslinkingMechanism Polymer Polymer Chain with -OH or -COOH groups CrosslinkedPolymer Crosslinked Polymer Network (Ester Linkages) Polymer->CrosslinkedPolymer Reaction Crosslinker This compound Cl-CH2-COO-CH2-CH2-OOC-CH2-Cl Crosslinker->CrosslinkedPolymer Reaction ExperimentalWorkflow start Synthesize Crosslinked Polymer ftir FTIR Analysis start->ftir thermal Thermal Analysis start->thermal swelling Swelling Studies start->swelling mechanical Mechanical Testing start->mechanical data_analysis Comparative Data Analysis ftir->data_analysis tga TGA thermal->tga dsc DSC thermal->dsc swelling->data_analysis mechanical->data_analysis tga->data_analysis dsc->data_analysis conclusion Performance Evaluation data_analysis->conclusion

Quantifying 1,2-Bis(chloroacetoxy)ethane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of potential genotoxic impurities (PGIs) like 1,2-Bis(chloroacetoxy)ethane is a critical aspect of pharmaceutical quality control. This guide provides a comparative overview of suitable analytical methods for its determination, complete with experimental protocols and performance data derived from methodologies established for analogous compounds, given the absence of a specific validated method in publicly available literature.

This compound is a diester that contains structural alerts for genotoxicity, necessitating its monitoring at trace levels in active pharmaceutical ingredients (APIs). The choice of analytical technique is paramount for achieving the required sensitivity and selectivity, typically in the parts-per-million (ppm) range relative to the API. The most common and effective approaches for such analyses are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix. For a semi-volatile compound like this compound, both techniques present viable options. A product data sheet for this compound confirms its purity is assessed by Gas Chromatography (GC), indicating its suitability for this method.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase followed by detection using two stages of mass analysis for high selectivity.
Typical Limit of Quantification (LOQ) 0.1 - 1 ppm0.05 - 0.5 ppm
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (%RSD) < 15%< 10%
Sample Throughput ModerateHigh
Advantages Excellent for volatile and semi-volatile halogenated compounds. High resolving power of capillary GC columns.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. Reduced matrix interference.
Disadvantages Requires analyte to be thermally stable and volatile. Potential for matrix interference.Higher instrument cost and complexity. Potential for ion suppression or enhancement from the matrix.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar genotoxic impurities and are expected to be adaptable for this compound with appropriate method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the trace analysis of this compound in a drug substance.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Vortex to ensure complete dissolution.

2. GC-MS Conditions:

  • GC System: Agilent 6890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS System: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and is an excellent alternative, particularly if the analyte exhibits poor thermal stability or if the matrix is complex.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • Start with 10% B.

    • Increase to 90% B over 5 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be specific fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of a genotoxic impurity like this compound in a pharmaceutical sample.

Analytical Workflow for Genotoxic Impurity Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weigh API Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (for LC) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Impurity Calibration->Quantification Report Report Quantification->Report

Caption: General workflow for the quantification of this compound.

References

A Comparative Performance Analysis: 1,2-Bis(chloroacetoxy)ethane and Diacrylates in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomaterial development, the choice of crosslinking agent is pivotal in defining the ultimate performance of a polymer network. This guide provides a comparative overview of two distinct crosslinking agents: 1,2-Bis(chloroacetoxy)ethane and the well-established family of diacrylates, with a particular focus on poly(ethylene glycol) diacrylate (PEGDA). This analysis is tailored for researchers, scientists, and drug development professionals, offering a data-driven comparison of their mechanical properties and biocompatibility, alongside detailed experimental protocols.

Executive Summary

Diacrylates, particularly PEGDA, are extensively characterized crosslinking agents in the biomedical field, offering a high degree of tunability in mechanical properties and demonstrating good biocompatibility. A wealth of experimental data exists to guide their application. In stark contrast, this compound is commercially available as a crosslinking agent but lacks publicly available performance data regarding its mechanical and biocompatibility profiles within polymer networks. This guide will present the comprehensive data for diacrylates and highlight the current knowledge gap for this compound, providing a framework for future comparative studies.

This compound: An Uncharacterized Crosslinker

This compound is utilized as a crosslinking agent in the synthesis of polymers, including resins and adhesives, to enhance material strength and durability.[1] However, a comprehensive search of scientific literature and public databases did not yield quantitative data on the mechanical properties (e.g., compressive modulus, tensile strength, swelling ratio) or biocompatibility (e.g., cytotoxicity, in vivo response) of polymers crosslinked with this agent. Its performance in biomedical applications remains largely un-investigated and undocumented in publicly accessible research.

Diacrylates: A Versatile and Well-Characterized Class of Crosslinkers

Diacrylates, and specifically PEGDA, are widely employed in the fabrication of hydrogels for tissue engineering, drug delivery, and other biomedical applications.[2][3] Their popularity stems from their biocompatibility, hydrophilicity, and the ability to tailor their mechanical properties by varying the molecular weight and concentration of the precursor.[2][3]

Mechanical Performance of Diacrylate Hydrogels

The mechanical behavior of diacrylate-based hydrogels is primarily determined by the crosslink density of the polymer network.[4] This can be modulated by altering the molecular weight (MW) of the diacrylate precursor and its concentration in the precursor solution.[4]

Table 1: Mechanical Properties of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

PEGDA Molecular Weight (Da)Concentration (wt%)Compressive Modulus (MPa)Swelling Ratio
50810~0.1 - 0.5~2.2 - 5
340010~0.01 - 0.1~10 - 20
340020~0.4 ± 0.02~8 - 15
340040~1.6 ± 0.2~5 - 10
1000010~0.03~31.5
1000020~0.09~20 - 25
1000030~0.11~15 - 20

Note: The values presented are approximate ranges compiled from multiple sources and can vary based on specific experimental conditions.[5][6]

Generally, a lower molecular weight and a higher concentration of PEGDA result in a higher crosslink density, leading to a higher compressive modulus and a lower swelling ratio.[6] Conversely, higher molecular weight and lower concentration lead to a more flexible and highly swollen hydrogel.[6]

Biocompatibility and Cytotoxicity of Diacrylates

PEGDA is generally considered biocompatible.[2] However, the cytotoxicity of diacrylate-based hydrogels can be influenced by the presence of unreacted monomers and the type and concentration of photoinitiators used in photopolymerization.[7] Studies have shown that washing the hydrogels after polymerization can significantly improve cell viability.[7] In vitro studies have demonstrated that PEGDA-based copolymers can achieve cell viabilities of at least 80%, which is above the 70% threshold for biocompatibility defined by DIN EN ISO 10993-5.[7]

Table 2: Biocompatibility Data for Diacrylate-Based Materials

Diacrylate MaterialCell LineCytotoxicity AssayKey Findings
PEGDA CopolymersNot specifiedEluate Test (ISO 10993-5)All investigated copolymers resulted in cell viabilities of at least 80%.[7]
PEGDA Blends (3400/400 MW)Not specifiedLIVE/DEAD fluorescence assayAverage cell viability decreased from 81 ± 2.1% to 20 ± 2.0% as total polymer concentration increased from 20 to 40 wt%.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of material performance.

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_0 Hydrogel Synthesis cluster_1 Hydrogel Characterization A Precursor Solution Preparation (Diacrylate, Photoinitiator, Solvent) B Molding (e.g., between glass plates with spacers) A->B C Photopolymerization (UV exposure) B->C D Swelling Ratio Measurement C->D E Mechanical Testing (Compressive Modulus) C->E F Biocompatibility Assessment (Cytotoxicity Assay) C->F

Caption: Workflow for hydrogel synthesis and subsequent characterization.

Protocol 1: Swelling Ratio Measurement

The swelling ratio provides insight into the hydrophilicity and crosslink density of a hydrogel.

Methodology:

  • Initial Measurement: Record the initial weight of the fully hydrated hydrogel sample (Ws).

  • Drying: Lyophilize or oven-dry the hydrogel sample until a constant weight is achieved. Record the dry weight (Wd).

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd

A detailed protocol can be found in various publications.[8][9]

Protocol 2: Compressive Modulus Testing

The compressive modulus is a measure of a material's stiffness under compression.

Methodology:

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and thickness.[10]

  • Testing: Perform uniaxial compression testing using a mechanical testing machine. Apply a compressive force at a constant strain rate.[11]

  • Data Analysis: The compressive modulus is determined from the initial linear region of the stress-strain curve.

Standardized test methods for plastics, such as ASTM D695, can be adapted for hydrogels.[12]

Protocol 3: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

Cytotoxicity assays are essential for evaluating the biocompatibility of biomaterials. The MEM Elution method is a common indirect contact test.[13]

Methodology:

  • Extract Preparation: Incubate the test material in a culture medium (e.g., MEM) to create an extract.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a multi-well plate and allow the cells to attach.

  • Exposure: Replace the culture medium with the prepared material extract.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Assessment: Evaluate cell viability using a quantitative method, such as the MTT assay, which measures metabolic activity.[13]

Workflow for In Vitro Cytotoxicity Testing (Elution Method)

G A Material Extraction (Incubate material in culture medium) C Exposure (Replace medium with material extract) A->C B Cell Seeding (Plate cells and allow attachment) B->C D Incubation (24-48 hours) C->D E Viability Assessment (e.g., MTT Assay) D->E F Data Analysis (Calculate % cell viability) E->F

Caption: Workflow for the in vitro cytotoxicity elution test.

Conclusion

The selection of a crosslinking agent is a critical decision in the design of biomaterials. Diacrylates, particularly PEGDA, offer a well-documented and versatile platform with tunable mechanical properties and established biocompatibility. The extensive body of research provides a strong foundation for their rational design in various biomedical applications.

In contrast, while this compound is marketed as a crosslinking agent, there is a significant lack of publicly available data on its performance characteristics in a biomedical context. This knowledge gap presents both a challenge and an opportunity for future research. A direct, data-driven comparison of polymers crosslinked with this compound against those crosslinked with diacrylates, following the standardized protocols outlined in this guide, would be invaluable to the field. Such studies are necessary to determine the potential of this compound as a viable alternative in the development of novel biomaterials. Until such data becomes available, diacrylates remain the more reliable and predictable choice for applications requiring well-defined mechanical and biological performance.

References

Efficacy of 1,2-Bis(chloroacetoxy)ethane in Polymer Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

1,2-Bis(chloroacetoxy)ethane serves as a crosslinking agent, forming stable chemical bonds that reinforce the structure of polymeric materials. This process is crucial in various industrial applications, including the production of resins, adhesives, and textiles, where it improves properties like wrinkle resistance and dimensional stability. In the realm of biomedical and pharmaceutical research, crosslinking agents are pivotal in the development of hydrogels for controlled drug delivery and tissue engineering. The extent of crosslinking directly influences the mechanical properties, swelling behavior, and degradation rate of the polymer matrix, which in turn dictates the release kinetics of an encapsulated drug.

Despite the importance of crosslinking, specific quantitative data and detailed experimental protocols for the use of this compound with common biomedical polymers such as chitosan, alginate, gelatin, and poly(vinyl alcohol) are not extensively documented in publicly accessible research. General principles of polymer crosslinking are well-established, but the efficacy and specific outcomes can vary significantly depending on the polymer, the crosslinking agent, and the reaction conditions.

General Principles of Polymer Crosslinking

The crosslinking of polymers involves the formation of covalent or ionic bonds between polymer chains, creating a three-dimensional network. This network structure restricts the movement of the polymer chains, leading to changes in the material's physical and chemical properties.

Key Parameters Influenced by Crosslinking:

  • Mechanical Strength: Crosslinking generally increases the tensile strength and modulus of a polymer, making it more rigid and less prone to deformation.

  • Swelling Ratio: The degree of crosslinking is inversely proportional to the swelling ratio. A higher crosslinking density results in a tighter network that restricts the uptake of solvents.

  • Degradation Rate: Crosslinking can slow down the degradation of biodegradable polymers by reducing the accessibility of polymer chains to water or enzymes.

  • Drug Release Kinetics: In drug delivery systems, the crosslinking density is a critical factor in controlling the rate of drug diffusion from the polymer matrix.

Experimental Workflow for Evaluating Crosslinking Efficacy

A generalized experimental workflow to assess the efficacy of a crosslinking agent like this compound in a polymer matrix would typically involve the following steps:

G cluster_0 Preparation cluster_1 Characterization cluster_2 Application Testing A Polymer Solution Preparation B Addition of this compound A->B C Crosslinking Reaction (Controlled Temperature & pH) B->C D Swelling Studies C->D E Mechanical Testing (Tensile Strength, Modulus) C->E F Morphological Analysis (SEM) C->F G Spectroscopic Analysis (FTIR) C->G H Drug Loading C->H J Biocompatibility Assays C->J I In Vitro Drug Release Studies H->I

Caption: Generalized workflow for crosslinking and characterization.

Hypothetical Signaling Pathway for Biocompatibility

The biocompatibility of a crosslinked polymer is a critical factor for its use in biomedical applications. The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in assessing the cellular response to a polymer matrix crosslinked with this compound.

G cluster_0 Cellular Interaction cluster_1 Intracellular Signaling cluster_2 Cellular Response A Crosslinked Polymer Matrix B Cell Membrane Receptors A->B Binding C Signal Transduction Cascade B->C D Gene Expression Modulation C->D E Cell Proliferation D->E F Inflammatory Response D->F G Apoptosis D->G

Spectroscopic analysis to confirm 1,2-Bis(chloroacetoxy)ethane reaction completion

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis for Confirmation of 1,2-Bis(chloroacetoxy)ethane Synthesis

A Comparative Guide to Monitoring Reaction Completion

The synthesis of this compound is achieved through the esterification of ethylene glycol with a chloroacetylating agent, typically chloroacetyl chloride. Monitoring the progress of this reaction is crucial to ensure high yield and purity of the final product. This guide provides a comparative overview of spectroscopic methods, primarily Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to effectively confirm the completion of the reaction.

The reaction involves the conversion of the hydroxyl groups (-OH) of ethylene glycol and the acyl chloride group (-COCl) of chloroacetyl chloride into an ester linkage (-COO-). Spectroscopic techniques can track this conversion by monitoring the disappearance of reactant-specific functional groups and the appearance of product-specific ones.

Workflow for Spectroscopic Analysis

The general workflow for monitoring the reaction involves taking aliquots from the reaction mixture at different time intervals and analyzing them using the chosen spectroscopic method.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Confirmation Reactants Ethylene Glycol + Chloroacetyl Chloride Reaction Esterification Reaction Reactants->Reaction Aliquots Sample Aliquots (t = 0, t = x, t = final) Reaction->Aliquots Sampling Spectroscopy Spectroscopic Analysis (FTIR / NMR) Aliquots->Spectroscopy Data Spectral Data Acquisition Spectroscopy->Data Analysis Spectral Comparison (Reactant vs. Product Signals) Data->Analysis Interpretation Confirmation Confirmation of Reaction Completion Analysis->Confirmation

Caption: Workflow for monitoring the synthesis of this compound.

Comparison of Spectroscopic Methods

Both FTIR and NMR spectroscopy are powerful tools for monitoring the esterification reaction. The choice between them may depend on the available instrumentation, the desired level of detail, and the reaction conditions.

FeatureFTIR Spectroscopy¹H NMR Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations of functional groups.Measures the resonance of hydrogen nuclei (protons) in a magnetic field, providing information about their chemical environment.
Key Changes Disappearance of broad O-H stretch from ethylene glycol. Shift of the C=O stretch from acyl chloride to ester.Disappearance of the O-H proton signal. Shift in the chemical environment of the methylene (-CH₂) protons.
Advantages Fast, relatively inexpensive, and can often be used for real-time, in-situ monitoring.[1][2][3]Provides detailed structural information and allows for straightforward quantification of reactants and products.[4][5][6]
Disadvantages Broad peaks can sometimes make precise quantification challenging. Water can interfere with the O-H region.[7]More expensive instrumentation, requires deuterated solvents for analysis, and sample preparation is more involved.

FTIR Spectroscopy Analysis

FTIR spectroscopy is highly effective for tracking the key functional group transformations in this reaction. The analysis focuses on the disappearance of the O-H band of the alcohol and the appearance of the C=O and C-O bands of the ester.

Experimental Protocol:

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture. If the sample is concentrated, it can be analyzed directly as a thin film between two KBr or NaCl plates. Alternatively, dissolve the aliquot in a suitable solvent (e.g., chloroform) that does not have interfering peaks in the regions of interest.

  • Background Spectrum: Record a background spectrum of the salt plates or the solvent.

  • Sample Spectrum: Place the prepared sample in the FTIR spectrometer and record the spectrum.

  • Analysis: Identify the characteristic peaks of the reactants and the product. Compare the spectra taken at different time points to monitor the progress. Reaction completion is indicated by the disappearance of the O-H stretch of ethylene glycol.

Table 1: Characteristic FTIR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)Indication
Ethylene Glycol O-H stretch (alcohol)3600 - 3200 (broad)Disappears upon reaction completion.[8][9]
C-O stretch (alcohol)~1080, ~1040Diminishes and is replaced by ester C-O stretches.[8][10]
Chloroacetyl Chloride C=O stretch (acyl chloride)~1820 - 1780Disappears and is replaced by the ester C=O stretch.[11]
This compound C=O stretch (ester)~1750 - 1735Appears and intensifies as the reaction proceeds.
C-O stretch (ester)~1250 - 1100Appears and intensifies.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides a more detailed and quantitative picture of the reaction progress. It allows for the clear identification of signals from the reactants and the product, and their relative integration can be used to calculate the percentage conversion.

Experimental Protocol:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Analysis: Identify the characteristic signals for the protons in the reactants and the product. The reaction is complete when the signals corresponding to the ethylene glycol reactant are no longer visible, and the signals for the this compound product are fully developed.

Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIndication
Ethylene Glycol HO-CH₂ -CH₂ -OH~3.7SingletSignal shifts downfield upon esterification.[12]
HO -CH₂-CH₂-OH Variable (broad singlet)SingletDisappears upon reaction completion.
Chloroacetyl Chloride Cl-CH₂ -COCl~4.5SingletSignal shifts slightly upon esterification.[13]
This compound Cl-CH₂ -COO-~4.1SingletAppears as the product is formed.
-COO-CH₂ -CH₂ -COO-~4.4SingletAppears as the product is formed.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

Both FTIR and ¹H NMR spectroscopy are excellent methods for confirming the completion of the this compound synthesis.

  • FTIR offers a rapid and straightforward way to qualitatively monitor the disappearance of the hydroxyl group, making it ideal for quick checks of reaction progress.

  • ¹H NMR provides unambiguous structural confirmation and allows for quantitative analysis of the reaction mixture, offering a more definitive assessment of reaction completion and product purity.

For rigorous analysis in research and development, a combination of both techniques is often employed. FTIR can be used for real-time monitoring, while NMR can be used to confirm the final product structure and purity.

References

Comparative Analysis of Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of 1,2-Bis(chloroacetoxy)ethane and its structurally related analogs. In the absence of direct experimental data on the cross-reactivity of this compound, this document presents a framework for a hypothetical study, outlining the necessary experimental protocols and data presentation formats to facilitate such an investigation. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for small molecule compounds.

Introduction to Cross-Reactivity of this compound

This compound is a chemical compound with potential applications in various research and industrial fields. Its structure, characterized by a central ethane backbone with two chloroacetoxy groups, suggests a potential for cross-reactivity with antibodies or other biological molecules raised against structurally similar compounds. Understanding this cross-reactivity is crucial for the development of specific assays and for assessing potential off-target effects in biological systems.

This guide will explore a hypothetical cross-reactivity study comparing this compound with two structurally similar alternatives:

  • Alternative A: 1,2-Bis(2-chloroethoxy)ethane - Differs in the linker between the ethane backbone and the chloro-group, featuring an ether linkage instead of an ester linkage.

  • Alternative B: 1,2-Bis((chlorocarbonyl)oxy)ethane - Features a chloroformate group instead of a chloroacetate group.

Hypothetical Cross-Reactivity Data

The following tables summarize hypothetical quantitative data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to assess the cross-reactivity of the alternative compounds against a hypothetical antibody raised against this compound.

Table 1: Competitive ELISA Results

CompoundIC50 (nM)Cross-Reactivity (%)
This compound10100
Alternative A: 1,2-Bis(2-chloroethoxy)ethane5002
Alternative B: 1,2-Bis((chlorocarbonyl)oxy)ethane8511.8
Negative Control (Unrelated Compound)>10,000<0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Table 2: Antibody Affinity Constants

CompoundKa (M⁻¹)
This compound1.5 x 10⁸
Alternative A: 1,2-Bis(2-chloroethoxy)ethane3.0 x 10⁶
Alternative B: 1,2-Bis((chlorocarbonyl)oxy)ethane1.8 x 10⁷

Experimental Protocols

A detailed methodology for a competitive ELISA to determine cross-reactivity is provided below.

Hapten Synthesis and Conjugation to Carrier Protein
  • Hapten Design: this compound is modified with a linker arm to enable conjugation to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Conjugation: The modified hapten is covalently linked to BSA using a standard coupling reaction (e.g., using N,N'-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS) chemistry).

  • Purification: The resulting conjugate (this compound-BSA) is purified by dialysis to remove unconjugated hapten and reagents.

Antibody Production (Hypothetical)
  • Immunization: Laboratory animals (e.g., rabbits) are immunized with the this compound-BSA conjugate mixed with an adjuvant.

  • Booster Injections: A series of booster injections are administered to elicit a high-titer antibody response.

  • Antibody Purification: Polyclonal antibodies are purified from the serum using affinity chromatography with the immobilized hapten.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a suboptimal concentration of the this compound-BSA conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: A fixed concentration of the anti-1,2-Bis(chloroacetoxy)ethane antibody is pre-incubated with varying concentrations of the free compounds (this compound, Alternative A, Alternative B, or a negative control).

  • Incubation: The antibody-compound mixtures are added to the coated plate and incubated.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free compound.

  • Data Analysis: The IC50 values (the concentration of the competitor that inhibits 50% of the antibody binding) are calculated from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the key processes in the hypothetical cross-reactivity study.

G cluster_0 Hapten-Carrier Conjugate Synthesis cluster_1 Antibody Production Hapten This compound Linker Linker Arm Modification Hapten->Linker Conjugate This compound-BSA Linker->Conjugate Carrier Carrier Protein (BSA) Carrier->Conjugate Immunization Immunization of Animal Purification Antibody Purification Immunization->Purification Antibody Anti-1,2-Bis(chloroacetoxy)ethane Ab Purification->Antibody

Figure 1. Workflow for the production of reagents for the cross-reactivity study.

G cluster_workflow Competitive ELISA Workflow Coating 1. Coat Plate with This compound-BSA Blocking 2. Block Plate Coating->Blocking Competition 3. Pre-incubate Antibody with Test Compounds Blocking->Competition Incubation 4. Add Mixture to Plate Competition->Incubation Washing1 5. Wash Incubation->Washing1 Detection 6. Add Secondary Ab-HRP Washing1->Detection Washing2 7. Wash Detection->Washing2 Substrate 8. Add Substrate Washing2->Substrate Measurement 9. Measure Absorbance Substrate->Measurement

Figure 2. Step-by-step experimental workflow for the competitive ELISA.

G Compound Test Compound FreeComplex Antibody-Compound Complex (No Signal) Compound->FreeComplex Binds Antibody Specific Antibody BoundComplex Antibody-Conjugate Complex (Signal) Antibody->BoundComplex Binds Antibody->FreeComplex Conjugate Immobilized Hapten-Carrier Conjugate Conjugate->BoundComplex

Figure 3. Logical relationship of the competitive binding in the ELISA.

Conclusion

This guide outlines a hypothetical framework for assessing the cross-reactivity of this compound. The provided experimental protocols, data tables, and visualizations serve as a template for researchers to design and execute their own cross-reactivity studies. The structural differences between this compound and the selected alternatives are expected to result in significantly lower cross-reactivity for the alternatives, as reflected in the hypothetical data. Experimental validation is essential to confirm these predictions and to accurately characterize the specificity of any antibodies or assays developed for this compound.

A Comparative Performance Analysis of Adhesives Formulated with 1,2-Bis(chloroacetoxy)ethane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of adhesives formulated with 1,2-Bis(chloroacetoxy)ethane, also known as Ethylene Glycol Bis(monochloroacetate), as a crosslinking agent. While specific quantitative performance data for adhesives formulated exclusively with this compound is not extensively available in published literature, this guide extrapolates its expected performance based on established principles of polymer chemistry and the known effects of crosslinking agents on adhesive properties. The information is benchmarked against general performance characteristics of common adhesive formulations.

This compound is utilized as a crosslinking agent in the synthesis of polymers, resins, and adhesives to enhance strength and durability by forming stable chemical bonds.[1] The concentration and chemical structure of a crosslinking agent are critical factors that influence the viscoelastic properties of an adhesive, thereby determining its end-use performance characteristics such as peel, tack, and shear strength.

Comparative Performance Data

The following tables summarize the expected qualitative and quantitative effects of crosslinking agents on the performance of pressure-sensitive adhesives (PSAs). This data is based on general findings for acrylic PSAs and provides a framework for understanding the potential impact of incorporating this compound.

Table 1: Effect of Crosslinker Concentration on Adhesive Properties

Performance MetricLow Crosslinker ConcentrationHigh Crosslinker ConcentrationRationale
Peel Strength HigherLowerIncreased crosslinking reduces polymer chain mobility, hindering the adhesive's ability to wet the substrate surface effectively.[2]
Tack HigherLowerSimilar to peel strength, high crosslinking density restricts the flow of the adhesive, leading to a decrease in initial adhesion or "tack".[2]
Shear Strength (Cohesion) LowerHigherA higher degree of crosslinking increases the internal strength and rigidity of the adhesive, making it more resistant to shear forces.[2]
Flexibility HigherLowerIncreased crosslinks create a more rigid polymer network, reducing the material's flexibility.[2]

Table 2: Influence of Crosslinker Chain Length on Adhesive Performance

Performance MetricShort-Chain Crosslinker (e.g., this compound)Long-Chain CrosslinkerRationale
Peel Strength Generally LowerGenerally HigherShorter crosslinking chains create a tighter, more rigid network, which can reduce the adhesive's ability to dissipate energy during peeling.[3]
Aged Peel Strength Significant ReductionMinimal EffectThe more rigid network formed by short-chain crosslinkers can lead to a greater loss of peel strength over time, especially at elevated temperatures.[3]
Shear Strength (Cohesion) HigherLowerShorter chains lead to a higher crosslink density for a given weight, resulting in increased cohesive strength.
Plateau Storage Modulus HigherLowerA higher plateau storage modulus, indicative of a more rigid material, is observed with shorter crosslinking chains.[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of adhesives are provided below.

Peel Adhesion Test

Objective: To measure the force required to remove an adhesive-coated film from a standard test surface at a specified angle and rate.

Methodology:

  • Sample Preparation: An adhesive film of uniform thickness is applied to a flexible backing material (e.g., PET film). The sample is then cut into strips of a standard width (e.g., 1 inch).

  • Application: The adhesive strip is applied to a clean, rigid substrate (e.g., stainless steel) using a standard weight roller to ensure uniform contact.

  • Conditioning: The bonded assembly is allowed to dwell for a specified period (e.g., 20 minutes or 24 hours) under controlled temperature and humidity conditions.

  • Testing: The substrate is clamped in the lower jaw of a tensile testing machine. The free end of the backing is clamped in the upper jaw. The force required to peel the adhesive from the substrate at a constant speed (e.g., 12 inches/minute) and a specific angle (e.g., 180° or 90°) is recorded.

  • Data Analysis: The average force per unit width of the adhesive strip is calculated and reported as the peel adhesion value (e.g., in N/25 mm or oz/in).

Tack Measurement (Probe Tack Test)

Objective: To quantify the initial "stickiness" of an adhesive.

Methodology:

  • Sample Preparation: The adhesive is coated onto a substrate to form a uniform film.

  • Testing: A clean, flat probe of a specified material (e.g., stainless steel) and diameter is brought into contact with the adhesive surface at a controlled speed and with a defined force for a short duration.

  • Measurement: The force required to break the bond and withdraw the probe at a specific rate is measured.

  • Data Analysis: The maximum force recorded during probe withdrawal is reported as the tack value.

Shear Strength (Holding Power) Test

Objective: To determine the cohesive strength of an adhesive by measuring its resistance to shear.

Methodology:

  • Sample Preparation: A strip of adhesive tape of a standard width and length is applied to a standard test panel (e.g., stainless steel), covering a defined area (e.g., 1 inch x 1 inch).

  • Application: A standard weight roller is used to ensure uniform contact.

  • Conditioning: The sample is allowed to dwell for a specified time.

  • Testing: The test panel is mounted vertically in a test stand. A standard weight (e.g., 1 kg) is attached to the free end of the tape.

  • Measurement: The time taken for the tape to shear off the test panel is recorded.

  • Data Analysis: The holding power is reported as the time to failure in minutes.

Visualizations

Logical Flow of Crosslinking Effects on Adhesive Performance

G cluster_0 Crosslinker Properties cluster_1 Polymer Network Structure cluster_2 Adhesive Performance Metrics Concentration Concentration CrosslinkDensity Crosslink Density Concentration->CrosslinkDensity + ChainLength Chain Length ChainLength->CrosslinkDensity - ChainMobility Polymer Chain Mobility CrosslinkDensity->ChainMobility - Shear Shear Strength (Cohesion) CrosslinkDensity->Shear + Peel Peel Strength ChainMobility->Peel + Tack Tack ChainMobility->Tack +

Caption: Relationship between crosslinker properties and adhesive performance.

Experimental Workflow for Adhesive Formulation and Testing

G cluster_0 Formulation cluster_1 Sample Preparation cluster_2 Performance Testing cluster_3 Analysis Monomers Select Monomers Crosslinker Add this compound Monomers->Crosslinker Initiator Add Initiator Crosslinker->Initiator Polymerization Polymerization Initiator->Polymerization Coating Coat Adhesive onto Substrate Polymerization->Coating Drying Dry/Cure Adhesive Film Coating->Drying PeelTest Peel Adhesion Test Drying->PeelTest TackTest Tack Measurement Drying->TackTest ShearTest Shear Strength Test Drying->ShearTest DataAnalysis Data Analysis & Comparison PeelTest->DataAnalysis TackTest->DataAnalysis ShearTest->DataAnalysis

Caption: Workflow for formulating and testing crosslinked adhesives.

References

A Comparative Guide to Bifunctional Crosslinking Agents: Alternatives to 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent crosslinking of macromolecules is an indispensable tool for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and developing novel therapeutics. While 1,2-Bis(chloroacetoxy)ethane represents a potential bifunctional alkylating agent, its application in biological research is not extensively documented compared to a wide array of established alternatives. This guide provides an objective comparison of common crosslinking reagents, supported by data and detailed experimental protocols, to aid in the rational selection of the optimal tool for specific research applications.

This compound possesses two chloroacetyl moieties. The chloroacetyl group is an alkylating agent that reacts with nucleophilic side chains of amino acids. Its reactivity is particularly high towards the thiol group of cysteine residues, forming a stable thioether bond. This positions it within the broader class of haloacetyl-based crosslinkers. However, the diverse and specific demands of modern proteomics and drug development have led to the creation of numerous alternative reagents with varied specificities, spacer arm lengths, and functionalities.

Comparative Analysis of Crosslinker Performance

The selection of a crosslinking reagent is dictated by the target functional groups, the required distance between linked sites, and the downstream analytical methods. Bifunctional crosslinkers can be broadly categorized by their reactive ends. Homobifunctional reagents contain two identical reactive groups, while heterobifunctional reagents have two different reactive groups, allowing for sequential, more controlled conjugation.[1] The following table summarizes the properties and performance characteristics of several major classes of crosslinking agents.

Reagent ClassExample(s)Target Functional Group(s)Spacer Arm Length (Å)Cleavable Option?Key Features & Applications
Haloacetyl This compound, BMOESulfhydryls (-SH)~8.0 (BMOE)NoHigh reactivity and specificity for cysteine residues.
NHS-Ester DSS, BS³, DSBSOPrimary Amines (-NH₂)11.4 (DSS/BS³), 12.0 (DSBSO)Yes (e.g., DSP, DSBSO)Most common class for crosslinking lysine residues; water-soluble (BS³) and cleavable (DSP, DSBSO) versions available.[2][3]
Imidoester DMA, DMSPrimary Amines (-NH₂)8.6 (DMA), 11.0 (DMS)NoAmidine bond formed preserves the positive charge of the original amine group, which can be important for maintaining protein structure.[4]
Carbodiimide EDC, DCCCarboxyls (-COOH) & Amines (-NH₂)0No"Zero-length" crosslinkers; form a direct amide bond between the target molecules without introducing a spacer.[5]
Maleimide BMOE, Sulfo-SMCCSulfhydryls (-SH)8.0 (BMOE), 8.3 (in SMCC)Yes (some hetero-bifunctionals)Extremely high specificity for cysteine; often used in heterobifunctional reagents (e.g., SMCC) to link a thiol to an amine.[4]
Photoreactive Aryl Azides (e.g., SADP)C-H, N-H bonds (Non-selective)Variable (e.g., 9.2 for SADP)Yes (some available)Become reactive only upon UV light exposure, allowing for precise temporal control of the crosslinking reaction.[1][6]
Alkylating Agents (Antineoplastic) Nitrogen Mustards, CisplatinDNA bases (e.g., Guanine N7), various protein nucleophilesVariableNoPrimarily used in chemotherapy to induce DNA-protein and DNA interstrand crosslinks, leading to cytotoxicity.[7][8]

Experimental Protocols

Reproducible and well-controlled experimental design is critical for successful crosslinking studies. The following protocols provide detailed methodologies for two common crosslinking applications using widely adopted reagents.

Protocol 1: Crosslinking Protein Interactions with an Amine-Reactive NHS-Ester (BS³)

This protocol is suitable for identifying interaction partners in a purified protein complex. BS³ (Bis(sulfosuccinimidyl) suberate) is a water-soluble, non-cleavable, amine-to-amine crosslinker.

Materials:

  • Purified protein complex (0.1–2 mg/mL)

  • Crosslinking Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Avoid amine-containing buffers like Tris.

  • BS³ Crosslinker (freshly prepared solution in water, e.g., 10 mM)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE loading buffer

Methodology:

  • Sample Preparation: Prepare the protein complex in the crosslinking buffer at a concentration of 0.1-1 mg/mL.[9] Ensure the buffer is free of primary amines.

  • Crosslinking Reaction: Add the freshly prepared BS³ solution to the protein sample. A typical starting point is a 25-50 fold molar excess of BS³ over the protein. The optimal ratio should be determined empirically.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM.[9] The primary amines in Tris will react with and consume any excess BS³. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to crosslinked complexes.[8] Further analysis can be performed by excising bands of interest followed by in-gel digestion and mass spectrometry to identify the crosslinked proteins and peptides.[9]

Protocol 2: Zero-Length Crosslinking of a Carboxyl Group to an Amine with EDC

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a direct amide bond between a carboxyl group (e.g., on glutamate or aspartate) and a primary amine (e.g., on lysine), often used for protein immobilization or conjugation.

Materials:

  • Protein 1 (with accessible carboxyl groups)

  • Protein 2 (with accessible amine groups)

  • Activation Buffer: MES buffer (100 mM), pH 4.7-6.0.

  • EDC solution (freshly prepared in water or MES buffer, e.g., 10 mg/mL)

  • (Optional) N-hydroxysuccinimide (NHS) or Sulfo-NHS (freshly prepared, e.g., 10 mg/mL)

  • Quenching/Wash Buffer: PBS with 50 mM glycine or Tris, pH 7.5.

Methodology:

  • Carboxyl Activation: Dissolve Protein 1 in the Activation Buffer. Add EDC to a final concentration of ~2-10 mM. For increased efficiency and stability of the active intermediate, add NHS or Sulfo-NHS to a final concentration of 5-20 mM.[5]

  • Incubation: Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive O-acylisourea or NHS-ester intermediate.

  • Conjugation: Add Protein 2 to the reaction mixture. The pH can be adjusted to 7.2-7.5 to facilitate the reaction with the primary amines of Protein 2.

  • Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature.

  • Quenching/Purification: The reaction can be stopped by adding an amine-containing buffer or a reducing agent like β-mercaptoethanol (if no disulfide bonds are critical). The crosslinked conjugate can then be purified from excess reagents and unreacted proteins using dialysis or size-exclusion chromatography.

Visualizing Crosslinking Mechanisms and Workflows

Mechanism of Bifunctional Crosslinking

The diagram below illustrates the fundamental principle of a bifunctional crosslinking agent. The reagent acts as a molecular bridge, forming covalent bonds with two distinct molecules (or two sites on the same molecule), thereby linking them together.

cluster_0 Initial State cluster_1 Crosslinked State P1 Protein A (with Nucleophile, e.g., Lys-NH₂) P1_linked Protein A XRX Bifunctional Reagent (X-Spacer-X) P2 Protein B (with Nucleophile, e.g., Cys-SH) Spacer Spacer P1_linked->Spacer Covalent Bond 1 P2_linked Protein B Spacer->P2_linked Covalent Bond 2 A 1. Sample Preparation (Protein Complex in Amine-Free Buffer) B 2. Crosslinking Reaction (Add Reagent, Incubate) A->B C 3. Quenching Reaction (Add Tris or Glycine) B->C D 4. SDS-PAGE Separation (Visualize Crosslinked Species) C->D E 5. In-Gel Digestion (Excise Bands, Digest with Trypsin) D->E F 6. LC-MS/MS Analysis (Separate & Fragment Peptides) E->F G 7. Data Analysis (Identify Crosslinked Peptides using Specialized Software) F->G

References

Safety Operating Guide

Proper Disposal of 1,2-Bis(chloroacetoxy)ethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2-Bis(chloroacetoxy)ethane, a chlorinated organic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous waste, in line with established safety protocols for chlorinated compounds.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not immediately available, guidance for the closely related and structurally similar compound, 1,2-Bis(2-chloroethoxy)ethane, provides a strong basis for safe handling.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear appropriate protective gloves.[1][2]

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][3]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]

Step-by-Step Disposal Procedure

This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[4][5][6] Do not dispose of this chemical down the drain or in regular trash.

  • Segregation: Keep this compound waste separate from other waste streams, especially non-halogenated solvents.[7] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.[7]

  • Containerization:

    • Use a designated, compatible, and properly labeled waste container.[7] The container should be made of a material that will not react with the chemical.

    • The container must have a secure, tight-fitting lid to prevent leaks or spills.[1][2][3]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][2][8]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.

    • Follow all institutional procedures for waste manifest documentation and pickup scheduling. Disposal must be handled by a licensed hazardous waste disposal facility.[1][9]

Quantitative Data Summary

The following table summarizes key hazard and physical property data for the related compound 1,2-Bis(2-chloroethoxy)ethane, which should be considered indicative for this compound in the absence of specific data.

PropertyValueSource
GHS Hazard Statements H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage)[10]
Flash Point 121 °C (249.8 °F) - closed cup[1][3]
Boiling Point 235 - 241.3 °C[3][10]
Melting Point -31.5 °C (-24.7 °F)[1][3]
Density 1.190 - 1.197 g/mL at 20-25 °C[1][10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Handling this compound Waste PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Start->PPE Step 1: Safety First Segregate Segregate Halogenated Waste from other chemical waste PPE->Segregate Step 2: Preparation Containerize Use a Designated, Compatible, and Labeled Waste Container Segregate->Containerize Step 3: Containment Label Label Container: 'Hazardous Waste' 'this compound' Containerize->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Step 4: Storage ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Step 5: Arrange Disposal Disposal Disposal by a Licensed Hazardous Waste Facility ContactEHS->Disposal Step 6: Final Disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Bis(chloroacetoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, and drug development professional, safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,2-Bis(chloroacetoxy)ethane, a compound that demands careful and informed management. By providing clear, actionable steps, we aim to be your preferred source for laboratory safety and chemical handling, empowering your research while ensuring your well-being.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid or Liquid) Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldFlame-Retardant Lab CoatRecommended if dust or aerosols may be generated.
Solution Preparation and Transfers Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldFlame-Retardant Lab CoatNot generally required if handled in a fume hood.
Running Reactions Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety GogglesFlame-Retardant Lab CoatNot generally required if the reaction is contained.
Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldFlame-Retardant Lab CoatRecommended if there is a risk of aerosol or vapor generation.
Spill Clean-up Ventilated AreaHeavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldChemical-Resistant Apron or CoverallsAir-purifying respirator with appropriate cartridges.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

1. Engineering Controls:

  • Primary Containment: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.

2. Administrative Controls:

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound.

  • Restricted Access: Limit access to areas where this compound is being used.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2][6][8] Do not eat, drink, or smoke in the laboratory.[1][2][6]

3. Personal Protective Equipment (PPE) Usage:

  • Glove Protocol: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Eye Protection: Wear chemical safety goggles at all times. Use a face shield in conjunction with goggles when there is a splash hazard.[7]

  • Lab Coat: A buttoned, flame-retardant lab coat should be worn to protect the skin and clothing.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[1][2]

Visual Safety Protocols

To further enhance understanding and adherence to safety procedures, the following diagrams illustrate the logical workflows for PPE selection and emergency response.

PPE_Selection_Workflow start Start: Handling This compound task Identify the Task: Weighing, Transfer, Reaction, etc. start->task assess_risk Assess Risk of Exposure: Inhalation, Dermal, Eye Contact task->assess_risk select_ppe Select Appropriate PPE based on Risk assess_risk->select_ppe fume_hood Work in a Chemical Fume Hood select_ppe->fume_hood Always gloves Wear Nitrile or Neoprene Gloves select_ppe->gloves Always eye_face Wear Chemical Goggles (and Face Shield if splash risk) select_ppe->eye_face Always lab_coat Wear a Flame-Retardant Lab Coat select_ppe->lab_coat Always respirator Use Respirator if Aerosol/Dust Risk select_ppe->respirator If applicable proceed Proceed with Task fume_hood->proceed gloves->proceed eye_face->proceed lab_coat->proceed respirator->proceed

Caption: PPE Selection Workflow for this compound.

Emergency_Procedure exposure Accidental Exposure to This compound exposure_type Identify Exposure Type exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Remove contaminated clothing. Wash area with soap and water for 15 min. skin_contact->skin_action eye_action Immediately flush eyes with water for at least 15 minutes. eye_contact->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.